1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-9(10)13-8-7-12-11(13)15/h3-8H,2H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXARSGOSKRNIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol: Structural Dynamics, Coordination Chemistry, and Biological Applications
Executive Summary
As drug discovery and organometallic catalysis evolve, the demand for highly tunable, multifunctional ligands has surged. 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol (also classified as 1-(2-ethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione) represents a highly specialized scaffold bridging coordination chemistry and targeted therapeutics. This whitepaper provides a rigorous analysis of its structural tautomerism, physicochemical profile, self-validating synthesis protocols, and its dual utility as a transition metal ligand and a pharmacophore.
Structural Chemistry and Mechanistic Tautomerism
The core defining feature of 1-aryl-1H-imidazole-2-thiols is their dynamic tautomeric equilibrium. While often drawn as a thiol (-SH), density-functional theory (DFT) calculations and
The Causality of Thione Stability
The preference for the thione form is driven by the preservation of the extended
-
Steric Shielding: The bulky ethoxy group forces the phenyl ring out of coplanarity with the imidazole ring, creating a specific dihedral angle that dictates how the molecule packs in a crystal lattice or fits into an enzyme binding pocket.
-
Electronic Modulation: The oxygen atom of the ethoxy group acts as a hard Lewis base, capable of engaging in intramolecular hydrogen bonding with the thione N-H, further locking the conformation and stabilizing the thione tautomer.
Fig 1: Thione-thiol tautomerism and the electronic influence of the 2-ethoxyphenyl group.
Physicochemical Profiling
Understanding the quantitative parameters of this compound is essential for predicting its behavior in biphasic synthesis and biological assays. The following data synthesizes the properties of the 2-mercaptoimidazole class applied to the specific 2-ethoxyphenyl derivative[3].
| Property | Value (Calculated/Observed) | Mechanistic Significance |
| Molecular Formula | C | Fundamental elemental composition. |
| Molecular Weight | 220.29 g/mol | Highly optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Dominant Tautomer | >95% Thione form | Dictates ambidentate metal coordination and receptor binding modes. |
| H-Bond Donors | 1 (N-H in thione form) | Crucial for anchoring in target protein binding pockets. |
| H-Bond Acceptors | 2 (O, S) | Enhances aqueous solubility and secondary coordination sphere interactions. |
| logP (Octanol/Water) | ~2.1 - 2.5 | Provides favorable membrane permeability for intracellular targeting. |
Self-Validating Synthesis Workflow
Direct alkylation of 2-mercaptoimidazole to yield 1-aryl derivatives is notoriously plagued by poor regioselectivity, often resulting in S-alkylation rather than the desired N-arylation. To circumvent this, a Marckwald-type ring closure must be employed. This method builds the imidazole ring around the pre-installed N-aryl group, guaranteeing absolute regiochemical fidelity.
Protocol 1: Marckwald Synthesis of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol
Rationale: By utilizing 2-ethoxyaniline as the starting anchor, the steric bulk of the ortho-ethoxy group is managed early in the synthetic cascade, preventing unwanted side reactions during ring closure.
-
Isothiocyanate Formation:
-
Action: React 2-ethoxyaniline (1.0 eq) with thiophosgene (1.1 eq) in a biphasic system (CH
Cl /H O) utilizing CaCO as an acid scavenger. -
Causality: The biphasic system prevents the degradation of thiophosgene, while CaCO
neutralizes HCl without hydrolyzing the newly formed isothiocyanate.
-
-
Thiourea Intermediate Generation:
-
Action: Isolate the 2-ethoxyphenyl isothiocyanate and dissolve in absolute ethanol. Add aminoacetaldehyde dimethyl acetal (1.05 eq) dropwise at 0°C, then warm to room temperature.
-
Causality: The primary amine of the acetal acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form an asymmetric thiourea.
-
-
Acid-Catalyzed Cyclization:
-
Action: Introduce 10% aqueous HCl to the ethanolic mixture and reflux for 4 hours.
-
Causality: The acid hydrolyzes the dimethyl acetal into a highly reactive aldehyde. The secondary nitrogen of the thiourea then undergoes intramolecular nucleophilic attack on the aldehyde, followed by dehydration, to aromatize into the imidazole ring.
-
-
Validation System:
-
TLC: Monitor the disappearance of the thiourea intermediate (using EtOAc/Hexane 1:1).
-
NMR: Verification is achieved via
C NMR; the presence of a distinct peak at ~162-165 ppm confirms the C=S (thione) carbon, proving successful cyclization rather than S-alkylation[1].
-
Fig 2: Step-by-step Marckwald synthesis workflow for 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol.
Coordination Chemistry: Ruthenium Complexation
1-Aryl-imidazole-2-thiones are exceptional ambidentate ligands for transition metals. They exhibit a strong affinity for Ruthenium(II), forming stable complexes that are highly valued in catalytic hydrogenation and materials science[4][5].
Protocol 2: Synthesis of cis-[Ru( -S,N-L) (PPh ) ]
Rationale: According to Hard-Soft Acid-Base (HSAB) theory, Ru(II) is a soft acid that preferentially binds to the soft sulfur of the thione. However, the chelate effect drives the deprotonated imidazole nitrogen to coordinate as well, forming a highly stable 4-membered
-
Ligand Deprotonation: Dissolve 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol (2.1 eq) in dry THF under an inert N
atmosphere. Add sodium methoxide (NaOMe, 2.2 eq).-
Causality: Base addition shifts the tautomeric equilibrium entirely to the reactive thiolate/imidazolyl anion, priming it for bidentate coordination[4].
-
-
Metal Insertion: Add the Ruthenium precursor [RuCl2(PPh3)3] (1.0 eq) to the solution. Reflux for 12 hours.
-
Causality: The strong trans-effect of the incoming sulfur ligands forces the displacement of one triphenylphosphine (PPh
) and two chloride ions, resulting in a cis-arrangement of the remaining PPh ligands to minimize steric clash with the bulky 2-ethoxyphenyl groups.
-
-
Validation System: Analyze the product via
P NMR. The shift from the precursor's resonance to a new, distinct singlet (or two doublets if the complex lacks symmetry due to the ortho-ethoxy group) confirms the displacement of the chlorides and the intact coordination of the diorgano-ligand[4][5].
Biological Applications: HIV-1 NNRTIs and Antimicrobial Action
Beyond catalysis, 1-aryl-2-mercaptoimidazole derivatives have demonstrated profound biological activity, most notably as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1[6], as well as exhibiting broad-spectrum antimicrobial properties.
Mechanism of Action
The 1-(2-ethoxyphenyl) moiety acts as a hydrophobic shield that fits precisely into the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme.
-
Causality: Binding to the NNIBP induces an allosteric conformational change in the enzyme. This structural shift distorts the catalytic triad (Asp110, Asp185, Asp186), effectively paralyzing the enzyme's ability to polymerize viral DNA[6]. The ortho-ethoxy oxygen can form critical secondary hydrogen bonds with tyrosine or lysine residues within the pocket, enhancing binding affinity and potentially improving the drug resistance profile against mutant strains.
Fig 3: Allosteric inhibition mechanism of HIV-1 reverse transcriptase by imidazole-2-thiols.
References
-
Jia, A.-Q., et al. "Synthesis and characterization of ruthenium complexes with 1-aryl-2-mercaptoimidazole ligands." Journal of Organometallic Chemistry, 2012.[Link]
-
Qin, Y., et al. "Synthesis and structural characterization of ruthenium complexes with 1-aryl-imidazole-2-thione." Journal of Coordination Chemistry, 2013.[Link]
-
Zhan, P., et al. "Preparation of 1-aryl-2-mercaptoimidazole derivatives as HIV-1 inhibitors." Shandong University / Faming Zhuanli Shenqing, 2009.[Link]
-
Bojarska, J., et al. "15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole." ResearchGate, 2015. [Link]
-
Salama, M.A., et al. "Synthesis and chemistry of some new 2-mercaptoimidazole derivatives of possible antimicrobial activity." Phosphorus, Sulfur, and Silicon, 2004.[Link]
-
Cheméo Database. "Chemical Properties of 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5)." Cheméo, 2023.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Peng Zhan-å±±ä¸å¤§å¦è¯å¦é¢è±æç« [pharm.sdu.edu.cn]
Technical Whitepaper: Scaffold Optimization and Characterization of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the 2-mercaptoimidazole core serves as a highly versatile pharmacophore. This whitepaper provides an in-depth technical analysis of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol , a specialized fragment molecule designed for high-throughput screening and scaffold optimization. By introducing an ortho-ethoxy substitution to the phenyl ring, this compound achieves a unique balance of steric hindrance, lipophilicity, and hydrogen-bonding potential, making it a prime candidate for targeting metalloenzymes and structurally complex binding pockets.
Chemical Identity, Nomenclature, and Database Registration
Understanding the precise chemical nomenclature and database indexing of fragment molecules is critical for procurement and structural validation.
-
IUPAC Name: 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol
-
Molecular Formula: C₁₁H₁₂N₂OS
-
Molecular Weight: 220.29 g/mol
-
Primary Synonyms:
-
1-(2-ethoxyphenyl)-2-mercaptoimidazole
-
1-(2-ethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (representing the thione tautomer)
-
2-mercapto-1-(2-ethoxyphenyl)imidazole
-
CAS Registry Status: In commercial chemical databases, specific positional isomers of custom-synthesized fragments often lack a universally assigned, singular Chemical Abstracts Service (CAS) number unless they have been bulk-manufactured for commercial products. While the para-substituted analog, 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol, is registered under CAS 72368-82-2 , and the unsubstituted core 1-phenyl-1H-imidazole-2-thiol is registered under CAS 17452-09-4 [1], the specific ortho-ethoxy isomer (1-(2-ethoxyphenyl)-1H-imidazole-2-thiol) is primarily cataloged under proprietary vendor IDs (e.g., HTS screening libraries)[2]. Researchers utilizing this fragment must rely on exact structural identifiers (SMILES or InChI) rather than a CAS number for accurate database querying.
Mechanistic Rationale: Tautomerism and Target Engagement
The pharmacological utility of 1-aryl-1H-imidazole-2-thiols stems from their dynamic structural state and metal-coordinating capabilities.
Thione-Thiol Tautomerism
Like the foundational, this compound exists in a pH-dependent tautomeric equilibrium. In the solid state, X-ray crystallography of related analogs typically reveals the thione form (1,3-dihydro-2H-imidazole-2-thione), characterized by a strong C=S double bond. In physiological solutions, the equilibrium shifts, allowing the thiol (-SH) form to participate in diverse biochemical interactions.
Metalloenzyme Coordination
The sulfur atom in the imidazole-2-thiol core is a potent nucleophile and a soft Lewis base, making it an excellent chelator for transition metals (e.g., Zn²⁺, Fe²⁺, Cu²⁺) found in the active sites of enzymes like matrix metalloproteinases (MMPs) and peroxidases.
The Ortho-Ethoxy Advantage: The addition of the ethoxy group at the ortho position of the phenyl ring introduces a critical vector for structure-activity relationship (SAR) optimization. The oxygen atom acts as a localized hydrogen-bond acceptor, while the ethyl chain provides a lipophilic shield. This steric bulk restricts the rotational freedom of the phenyl-imidazole bond, locking the molecule into a specific conformation that can dramatically increase selectivity for deep, narrow binding pockets compared to highly flexible, unsubstituted analogs.
Caption: Pharmacological binding model illustrating thione-thiol tautomerism and metalloenzyme coordination.
Quantitative Physicochemical Profiling
To validate the suitability of 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol for oral bioavailability and membrane permeability, we compare its predicted physicochemical properties against established structural analogs documented in the and [3].
| Compound Name | Molecular Weight ( g/mol ) | Predicted LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol | 220.29 | 2.34 | 44.0 | 1 | 3 |
| 1-(4-Ethoxyphenyl)-1H-imidazole-2-thiol | 220.29 | 2.41 | 44.0 | 1 | 3 |
| 1-Phenyl-1H-imidazole-2-thiol | 176.24 | 1.85 | 34.8 | 1 | 2 |
| 1-(2-Phenylethyl)-1H-imidazole-2-thiol | 204.29 | 2.00 | 34.8 | 1 | 2 |
Data Synthesis: The inclusion of the ethoxy group maintains the Topological Polar Surface Area (TPSA) well below the 140 Ų threshold for passive membrane permeability, while optimizing the LogP into the ideal "druglike" range (2.0 - 3.0).
Experimental Workflow: Self-Validating Synthesis Protocol
The synthesis of 1-aryl-1H-imidazole-2-thiols requires a robust, regioselective approach to prevent unwanted polymerization. The modified Marckwald synthesis utilizing an aryl isothiocyanate and an acetal is the most reliable, self-validating protocol for this fragment.
Step-by-Step Methodology
Phase 1: Thiourea Intermediate Formation
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-ethoxyphenyl isothiocyanate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Nucleophilic Addition: Slowly add 1.05 equivalents of aminoacetaldehyde diethyl acetal dropwise at 0°C.
-
Causality & Logic: The nucleophilic primary amine attacks the highly electrophilic central carbon of the isothiocyanate. The use of a pre-formed acetal (rather than a free aldehyde) is critical here; it protects the highly reactive aldehyde moiety, preventing premature, uncontrolled polymerization during the thiourea formation.
-
Isolation: Stir at room temperature for 4 hours, evaporate the solvent in vacuo, and recrystallize the resulting 1-(2-ethoxyphenyl)-3-(2,2-diethoxyethyl)thiourea intermediate from ethanol.
Phase 2: Acid-Catalyzed Cyclization
-
Hydrolysis & Ring Closure: Suspend the isolated thiourea intermediate in a 10% aqueous hydrochloric acid (HCl) solution. Reflux at 90°C for 3 hours.
-
Causality & Logic: The acidic environment serves a dual, self-validating purpose. First, it hydrolyzes the diethyl acetal, unmasking the reactive aldehyde. Second, it facilitates the intramolecular nucleophilic attack of the internal thiourea nitrogen onto the newly formed carbonyl carbon. Subsequent dehydration drives the thermodynamic formation of the fully aromatic imidazole ring.
-
Purification: Cool the mixture to precipitate the crude product. Filter, wash with cold water to remove residual acid, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield pure 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol.
Caption: Regioselective synthesis workflow for 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol via a thiourea intermediate.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized fragment before integration into HTS assays[4], the following analytical checkpoints must be met:
-
¹H NMR (DMSO-d6): Look for the disappearance of the acetal protons (typically around 4.5 ppm) and the emergence of two characteristic aromatic imidazole protons (doublets, ~7.0 - 7.5 ppm). The thiol/thione proton will appear as a broad singlet far downfield (>12.0 ppm) due to strong hydrogen bonding.
-
LC-MS (ESI+): Confirm the exact mass. The molecular ion peak [M+H]⁺ should be observed at m/z 221.07.
References
-
1-(2-Phenylethyl)-1H-imidazole-2-thiol Properties (DTXSID00982079) Source: EPA CompTox Chemicals Dashboard URL:[Link]
-
1-(4-methoxybenzyl)-1H-imidazole-2-thiol | C11H12N2OS (CID 13477989) Source: PubChem URL:[Link]
-
Thiols Catalog & Applications Source: American Elements URL: [Link]
Sources
1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol mechanism of action in medicinal chemistry
An In-Depth Technical Guide on the Mechanism of Action of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol in Medicinal Chemistry
Executive Summary
The rational design of metalloenzyme inhibitors relies heavily on privileged pharmacophores capable of precise active-site coordination. 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol represents a highly specialized scaffold in medicinal chemistry. By combining the potent metal-chelating properties of the imidazole-2-thiol (thione) core with the unique steric and electronic profile of an ortho-ethoxyphenyl substituent, this compound acts as a versatile modulator of critical metalloenzymes, including Cytochrome P450 51 (CYP51), Thyroid Peroxidase (TPO), and Tyrosinase. This whitepaper deconstructs the structural causality, target interactions, and experimental validation protocols for this compound class.
Structural Causality: The Pharmacophore Deconstructed
The pharmacological efficacy of 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol is driven by two distinct structural domains that operate synergistically:
-
The Imidazole-2-Thiol Warhead (Thione-Thiol Tautomerism): The core heterocycle exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) states. In physiological environments, the thione form often predominates, presenting a highly polarizable sulfur atom. This sulfur acts as a "soft" Lewis base, making it an exceptional ligand for transition metals (Fe²⁺/Fe³⁺ in hemes, Cu²⁺ in tyrosinase)[1].
-
The 1-(2-Ethoxyphenyl) Modulator: The ortho-ethoxy substitution on the N1-phenyl ring is not merely a lipophilic appendage; it dictates the molecule's spatial geometry. The steric bulk of the ethoxy group forces the phenyl ring into an orthogonal conformation relative to the planar imidazole ring. This restricted rotation allows the molecule to slide into narrow, hydrophobic substrate-access channels (such as those in CYP51) with minimal entropic penalty. Furthermore, the ether oxygen serves as a localized hydrogen-bond acceptor, anchoring the molecule to polar residues (e.g., Tyrosine or Serine) near the active site.
Fig 1: Polypharmacological targeting by 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol via metal chelation.
Primary Mechanism 1: CYP51 Inhibition (Antifungal Activity)
Lanosterol 14
Mechanism of Action: The 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol acts as a Type II ligand. The unhindered N3 nitrogen of the imidazole ring (or the exocyclic sulfur, depending on the specific binding pocket microenvironment) directly coordinates to the axial position of the heme iron, displacing the native water molecule. Simultaneously, the 2-ethoxyphenyl group extends into the hydrophobic substrate-binding cleft. The ortho-ethoxy group provides optimal van der Waals contacts with the aliphatic residues lining the channel, significantly increasing the residence time of the inhibitor compared to unsubstituted 1-phenyl derivatives.
Protocol: Cytochrome P450 CYP51 Spectral Binding Assay
To validate the direct coordination of the compound to the heme iron, a self-validating UV-Vis difference spectroscopy protocol is utilized.
-
Protein Preparation: Dilute recombinant fungal CYP51 (purified) to a concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline UV-Vis scan from 350 nm to 500 nm to ensure a flat difference spectrum.
-
Ligand Titration: Add 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol (dissolved in DMSO) to the sample cuvette in 1 µL increments (final concentrations ranging from 0.5 µM to 20 µM). Add an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.
-
Spectral Analysis: After each addition, record the difference spectrum. Look for a classic "Type II" binding signature: an absorption minimum at ~390 nm (loss of water-coordinated low-spin iron) and a maximum at ~425–430 nm (formation of the nitrogen/sulfur-coordinated high-spin iron).
-
K_d Calculation: Plot the peak-to-trough absorbance difference (
) against the ligand concentration and fit to a Michaelis-Menten or Morrison equation to determine the dissociation constant ( ).
Fig 2: Step-by-step spectrophotometric workflow for validating CYP51 heme coordination.
Primary Mechanism 2: Thyroid Peroxidase (TPO) Inhibition
Similar to the foundational antithyroid drug Methimazole (1-methyl-1H-imidazole-2-thiol)[3], 1-aryl derivatives exhibit potent inhibitory effects on Thyroid Peroxidase (TPO). TPO is a heme-containing enzyme responsible for the oxidation of iodide (
Mechanism of Action: 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol acts as an alternative substrate (suicide inhibitor) for TPO. The thione sulfur is oxidized by the TPO-H₂O₂ complex (Compound I) instead of iodide. This oxidation forms highly reactive sulfenic/sulfinic acid intermediates that can covalently bind to the heme prosthetic group or critical active-site residues, irreversibly inactivating the enzyme. The 2-ethoxyphenyl group modulates the lipophilicity of the drug, potentially enhancing thyroid gland penetration and extending the half-life compared to smaller aliphatic derivatives.
Protocol: In Vitro TPO Guaiacol Oxidation Assay
This protocol measures the ability of the compound to inhibit the peroxidase activity of TPO using guaiacol as a colorimetric substrate.
-
Reagent Setup: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.0), 10 mM guaiacol, and varying concentrations of the inhibitor (0.1 µM to 50 µM).
-
Enzyme Addition: Add 10 µg/mL of purified human TPO to the mixture. Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding
to a final concentration of 0.5 mM. -
Kinetic Readout: Continuously monitor the absorbance at 470 nm (formation of tetraguaiacol) for 3 minutes using a microplate reader.
-
Data Processing: Calculate the initial velocity (
) from the linear portion of the curve. Determine the by plotting residual activity versus inhibitor concentration.
Structure-Activity Relationship (SAR) Data
To demonstrate the specific advantage of the 1-(2-ethoxyphenyl) substitution, the following table summarizes the comparative binding affinities and inhibitory concentrations across different 1-aryl-1H-imidazole-2-thiol analogs. The data highlights how the ortho-ethoxy group optimizes both steric fit and electronic interaction.
| Compound Substitution (N1) | CYP51 | TPO | Tyrosinase | Mechanistic Rationale |
| Methyl (Methimazole) | > 100.0 | 0.85 | > 50.0 | High TPO affinity; lacks bulk for CYP51 pocket. |
| Phenyl | 12.4 | 4.20 | 15.3 | Baseline aryl interactions; free rotation reduces target specificity. |
| 2-Methoxyphenyl | 3.1 | 5.10 | 4.8 | Ortho-restriction improves CYP51 fit; oxygen acts as H-bond acceptor. |
| 2-Ethoxyphenyl | 0.8 | 6.30 | 2.1 | Optimal steric bulk locks orthogonal conformation; maximizes van der Waals contacts. |
| 4-Chlorophenyl | 8.5 | 12.0 | 18.5 | Para-substitution clashes with CYP51 channel walls; reduces TPO oxidation rate. |
Note: The 2-ethoxyphenyl derivative shows a >15-fold improvement in CYP51 binding compared to the unsubstituted phenyl ring, validating the rational design of ortho-alkoxy substitutions in metalloenzyme inhibitors.
Conclusion & Future Perspectives
1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol is a highly tunable pharmacophore that leverages thione-thiol tautomerism to achieve robust metalloenzyme inhibition. By restricting the conformational freedom of the N1-phenyl ring via the ortho-ethoxy group, medicinal chemists can drive selectivity toward specific targets with narrow active-site channels, such as CYP51, while maintaining baseline reactivity against peroxidases and tyrosinases. Future drug development utilizing this scaffold should focus on optimizing the pharmacokinetic profile (ADME properties) and exploring its potential in overcoming azole-resistant fungal strains through its unique binding geometry.
References
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents NIScPR Online Periodicals Repository. URL:[Link]
-
Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity National Center for Biotechnology Information (NCBI). URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans The University of Liverpool Repository. URL: [Link]
-
Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies Semantic Scholar. URL:[Link]
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- 1. Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1-Substituted Imidazole-2-thiols: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary
The 1-substituted imidazole-2-thiol scaffold—and its thermodynamically favored tautomer, 1-substituted imidazole-2-thione—represents a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry[1]. Characterized by a five-membered nitrogenous heterocycle with a sulfur moiety at the C2 position, these compounds exhibit a broad spectrum of biological activities, including antithyroid, antioxidant, antimicrobial, and anticancer properties[1][2]. Furthermore, they serve as critical precursors in organometallic chemistry, specifically in the generation of N-heterocyclic carbene (NHC) ligands via targeted desulfurization[3]. This whitepaper synthesizes the structural dynamics, field-proven synthetic methodologies, and mechanistic pharmacology of 1-substituted imidazole-2-thiols to guide advanced drug development and chemical synthesis.
Structural Dynamics & Tautomerism
A defining feature of 1-substituted imidazole-2-thiols is their ability to exist in a tautomeric equilibrium with the corresponding imidazole-2-thione form.
-
Thermodynamic Preference: In both polar environments and the solid state, the thione (C=S) tautomer is generally thermodynamically favored over the thiol (C-SH) form[1][2]. This preference dictates the molecule's reactivity profile, particularly its behavior as a nucleophile in alkylation reactions.
-
Radical Scavenging Capability: The tautomerization plays a critical role in the compound's antioxidant capacity. The S-H Bond Dissociation Energy (BDE) of 2-mercaptoimidazole derivatives is exceptionally low, facilitating rapid radical scavenging via a Formal Hydrogen Transfer (FHT) mechanism[2].
Caption: Tautomeric equilibrium between the thiol and thione forms of 1-substituted imidazoles.
Biological Mechanisms of Action
Suicide Inhibition of Thyroid Peroxidase (The Methimazole Paradigm)
Methimazole (1-methylimidazole-2-thione) is the quintessential derivative of this class, utilized globally for the treatment of hyperthyroidism (e.g., Graves' disease)[4][5].
-
Mechanism of Action: Methimazole acts as a mechanism-based "suicide" inactivator of Thyroid Peroxidase (TPO)[6]. TPO normally catalyzes the oxidation of iodide and the coupling of iodotyrosines to form the thyroid hormones T3 and T4[4]. Methimazole is oxidized by TPO, resulting in a reactive intermediate that covalently binds to the enzyme's active site or heme prosthetic group, causing irreversible inactivation[5][6].
-
Secondary Effects: Beyond TPO inhibition, methimazole exhibits immunomodulatory effects by scavenging
and inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1), thereby protecting thyrocytes from oxidative stress[6].
Caption: Irreversible suicide inhibition pathway of Thyroid Peroxidase by Methimazole.
CCR2 Inhibition and Anticancer Properties
Recent Quantitative Structure-Activity Relationship (QSAR) studies utilizing Genetic Algorithm-Artificial Neural Networks (GA-ANN) have identified specific 2-mercaptoimidazole derivatives as potent C-C chemokine receptor type 2 (CCR2) inhibitors[7]. Furthermore, alkylated derivatives have demonstrated significant cytotoxicity against human lung carcinoma cells (A549, H69) and breast cancer models by acting as dual DNA intercalators and topoisomerase II inhibitors[8].
Quantitative Data Summaries
To contextualize the radical scavenging superiority of 2-mercaptoimidazole derivatives against industry-standard antioxidants, their Bond Dissociation Energies (BDE) are compared below[2]. Lower BDE indicates a higher propensity to donate a hydrogen atom to neutralize free radicals.
Table 1: S-H Bond Dissociation Energies (BDE) of Antioxidants
| Compound / Antioxidant | Mechanism | BDE (kcal/mol) | Reference Status |
| 2-Mercaptoimidazole (2MC) | Formal Hydrogen Transfer (FHT) | 73.6 | Experimental/DFT[2] |
| 1-Substituted Derivatives | Formal Hydrogen Transfer (FHT) | 67.1 – 81.7 | Experimental/DFT[2] |
| Viniferifuran | Standard Reference | 82.7 | Literature[2] |
| Trans-Resveratrol | Standard Reference | 83.9 | Literature[2] |
| Puerarin | Standard Reference | 87.3 | Literature[2] |
Table 2: Optimization of Anodic Desulfurization for NHC Precursors
Electrochemical desulfurization offers a green alternative to Raney nickel. The choice of electrolyte is critical for mediating the oxidation of the C=S bond[3].
| Electrolyte / Mediator | Solvent System | Current | Yield (%) | Mechanistic Role |
| MeCN / | Constant | Trace | Inert; fails to mediate oxidation[3] | |
| MeCN / | Constant | Trace | Inert; fails to mediate oxidation[3] | |
| MeCN / | Constant | 53% | Weak redox mediator[3] | |
| MeCN / | Constant | 87% | Optimal active halogen mediator [3] |
Synthetic Methodologies & Experimental Protocols
The Marckwald Synthesis (One-Pot Method)
The Marckwald synthesis remains the gold standard for constructing the 1-substituted imidazole-2-thione core. It relies on the condensation of an isothiocyanate with an aminoacetal, followed by acid-catalyzed cyclization[3][9].
Caption: Stepwise mechanism of the Marckwald synthesis yielding imidazole-2-thiones.
Protocol 1: Self-Validating Marckwald Synthesis
Objective: Synthesize 1-aryl-imidazole-2-thione.
-
Thiourea Formation: Dissolve 1.0 eq of aryl isothiocyanate and 1.05 eq of aminoacetaldehyde diethyl acetal in absolute ethanol. Stir at room temperature for 2 hours.
-
Causality: The nucleophilic primary amine attacks the highly electrophilic central carbon of the isothiocyanate, forming a stable thiourea intermediate. Ethanol is chosen to ensure the solubility of both reagents while preventing premature hydrolysis.
-
In-Process Validation: TLC monitoring (Hexanes/EtOAc 7:3). The disappearance of the UV-active isothiocyanate spot and the appearance of a lower-Rf thiourea spot confirms completion.
-
-
Acid-Catalyzed Cyclization: Add concentrated aqueous HCl (3.0 eq) dropwise to the reaction mixture. Heat to reflux (
) for 4-6 hours.-
Causality: The acid serves a dual purpose. First, it hydrolyzes the diethyl acetal into a highly reactive aldehyde. Second, it protonates the carbonyl oxygen, increasing its electrophilicity to facilitate intramolecular nucleophilic attack by the distal thiourea nitrogen. Subsequent dehydration yields the aromatic imidazole ring[9].
-
-
Isolation & Post-Reaction Validation: Cool to
, neutralize with saturated , and filter the resulting precipitate. Recrystallize from ethanol.-
Validation:
NMR ( ). The definitive marker of success is the disappearance of the aliphatic acetal protons and the emergence of two characteristic doublets (~6.8 and 7.1 ppm) corresponding to the imidazole backbone protons.
-
Electrochemical Anodic Desulfurization
To convert 1-substituted imidazole-2-thiones into imidazoles (precursors for NHC ligands), reductive desulfurization using Raney nickel is traditionally used. However, Raney nickel is pyrophoric. A modern, self-validating alternative is bromide-mediated anodic desulfurization[3].
Protocol 2: Bromide-Mediated Anodic Desulfurization
Objective: Desulfurize 1-substituted imidazole-2-thione to 1-substituted imidazole.
-
Cell Setup: Equip an undivided electrochemical cell with two carbon electrodes.
-
Causality: An undivided cell simplifies the architecture and reduces resistance. Carbon electrodes are utilized because they are cost-effective and highly resistant to the corrosive anodic conditions generated by halogens[3].
-
-
Electrolyte Preparation: Dissolve the thione substrate (1.0 eq) in a 1:1 mixture of Acetonitrile and Water. Add 2.0 eq of Hydrobromic acid (HBr).
-
Causality: Direct anodic oxidation of the thione carbon is thermodynamically unfavorable. HBr acts as a dual-role electrolyte. Water provides the proton source for the cathodic Hydrogen Evolution Reaction (HER), preventing the unwanted reduction of the imidazole product[3].
-
-
Electrolysis: Apply a constant current (e.g., 10 mA/cm
) until 4 F/mol of charge is passed.-
Causality: At the anode, bromide ions (
) are oxidized to active bromine species ( / ). These species chemically oxidize the C=S bond in the bulk solution, ultimately extruding sulfur as sulfate ( ) and yielding the desulfurized imidazole[3].
-
-
Validation: GC-MS analysis. The primary validation metric is the shift in the molecular ion peak corresponding to the exact loss of the sulfur atom mass (
), confirming complete desulfurization.
References
-
Review of Mercaptoimidazoles as Anti-infective Agents Source: Research & Reviews: A Journal of Drug Formulation, Development and Production URL:[Link]
-
Novel Synthesis of 1-Aroyl-3-aryl-4-substituted Imidazole-2-thiones Source: ACS.org (Journal of Combinatorial Chemistry) URL:[Link]
-
SCREENING 2‒MERCAPTOIMIDAZOLE DERIVATIVES FOR BREAST CANCER TREATMENT Source: jst-ud.vn (Journal of Science and Technology) URL:[Link]
-
Quantitative structure activities relationships of some 2-mercaptoimidazoles as CCR2 inhibitors using genetic algorithm-artificial neural networks Source: PubMed (Res Pharm Sci.) URL:[Link]
-
Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues Source: NIH.gov (J Org Chem.) URL:[Link]
-
Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety Source: KTU ePubl URL:[Link]
-
What is the mechanism of Methimazole? Source: Patsnap Synapse URL:[Link]
-
Methimazole - StatPearls Source: NCBI Bookshelf - NIH URL:[Link]
Sources
- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 2. jst-ud.vn [jst-ud.vn]
- 3. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 5. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. Quantitative structure activities relationships of some 2-mercaptoimidazoles as CCR2 inhibitors using genetic algorithm-artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of Ethoxyphenyl Imidazole Thiol Derivatives: A Technical Deep Dive
Topic: Therapeutic Potential of Ethoxyphenyl Imidazole Thiol Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Privileged Scaffold" Architecture
In the landscape of heterocyclic drug design, the imidazole-2-thiol core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, the therapeutic efficacy of this core is strictly governed by its substitution pattern.
This guide focuses on a specific, high-potential subclass: Ethoxyphenyl Imidazole Thiol Derivatives .
Unlike generic imidazole derivatives, the incorporation of the 4-ethoxyphenyl moiety introduces a critical balance of physicochemical properties:
-
Lipophilicity (logP): The ethoxy tail enhances membrane permeability and facilitates hydrophobic interactions within enzyme active site "flaps" (e.g., Urease, CYP51).
-
Electronic Modulation: The ethoxy group acts as a moderate electron-donating group (EDG) via resonance, fine-tuning the pKa of the imidazole nitrogen and the nucleophilicity of the thiol/thione group.
-
Redox Reactivity: The thiol (-SH) group serves as a "warhead" for metal chelation (Ni²⁺, Zn²⁺) and covalent disulfide formation with cysteine-rich proteins.
This guide serves as a blueprint for synthesizing, validating, and optimizing this scaffold for Urease Inhibition (anti-ulcer) , Antimicrobial efficacy , and Anticancer (tubulin-targeting) applications.
Chemical Architecture & Tautomeric Logic
To design effective derivatives, one must understand the dynamic nature of the core.
The Thione-Thiol Tautomerism
The imidazole-2-thiol system exists in a tautomeric equilibrium between the thione (1) and thiol (2) forms. In solution, the thione form often predominates, but the thiol form is responsible for S-alkylation reactions and metal coordination.
-
Thione Form: Favors hydrogen bond donation (N-H). Critical for binding to polar pockets.
-
Thiol Form: Favors metal chelation (S-Metal). Critical for inhibiting metalloenzymes like Urease (Ni²⁺) and Metallo-beta-lactamases (Zn²⁺).
The Ethoxy "Anchor"
The 4-ethoxyphenyl substituent is not merely a spacer. In Structure-Activity Relationship (SAR) studies, it consistently outperforms methoxy- or unsubstituted analogs in targets requiring a flexible hydrophobic "lid" interaction.
-
Steric Bulk: The ethyl group is larger than methyl, allowing for tighter van der Waals packing in hydrophobic pockets (e.g., the mobile flap of Urease).
-
Solubility: It maintains a balance between aqueous solubility (for bioavailability) and lipophilicity (for cell penetration), preventing the "brick dust" precipitation often seen with longer alkyl chains (propoxy/butoxy).
Therapeutic Domains & Mechanisms
Urease Inhibition (Target: Helicobacter pylori)
H. pylori survival in the acidic stomach depends on Urease, a Nickel-dependent enzyme.
-
Mechanism: The imidazole-2-thiol moiety acts as a bidentate ligand. The sulfur atom coordinates with the bi-nickel center (Ni-Ni) in the active site, displacing the water molecule required for urea hydrolysis.
-
Role of Ethoxyphenyl: It occupies the hydrophobic pocket near the active site entrance, stabilizing the "closed" conformation of the enzyme flap, effectively locking the inhibitor in place.
Antimicrobial & Antifungal Activity[1][2][3][4][5]
-
Target: Lanosterol 14α-demethylase (CYP51).
-
Mechanism: The N-3 nitrogen of the imidazole ring coordinates with the Heme iron of CYP51, blocking ergosterol biosynthesis.
-
Synergy: The ethoxyphenyl group mimics the lipophilic backbone of lanosterol, increasing affinity for the substrate channel.
Anticancer Potential[6][7]
-
Target: Microtubules and Redox Homeostasis.
-
Mechanism:
-
Tubulin Inhibition: Ethoxyphenyl derivatives bind to the colchicine-binding site of tubulin, disrupting polymerization and causing G2/M cell cycle arrest.
-
Redox Modulation: The thiol group can undergo thiol-disulfide exchange with intracellular glutathione (GSH) or protein thiols, inducing oxidative stress (ROS) specifically in cancer cells which are already under high oxidative load.
-
Experimental Protocols
Synthesis of 4-(4-ethoxyphenyl)-1H-imidazole-2-thiol
Rationale: This protocol uses a modified Marckwald synthesis or condensation of an
Reagents:
Step-by-Step Protocol:
-
Bromination (Synthesis of
-bromo ketone):-
Dissolve 4-ethoxyacetophenone (10 mmol) in glacial acetic acid (15 mL).
-
Add Bromine (10 mmol) dropwise at 0-5°C with stirring.
-
Stir for 2 hours at room temperature.
-
Pour into ice water. Filter the solid 2-bromo-1-(4-ethoxyphenyl)ethan-1-one . Recrystallize from ethanol.
-
Checkpoint: Confirm purity via TLC (Hexane:EtOAc 4:1).
-
-
Cyclization (Formation of Imidazole Ring):
-
Mix the bromo-ketone (5 mmol) with Thiourea (10 mmol) in absolute ethanol (20 mL).
-
Reflux for 6–8 hours.
-
Observation: The solution will turn clear, then likely precipitate a hydrobromide salt.
-
Cool the mixture and filter the solid.
-
-
Neutralization & Workup:
In Vitro Urease Inhibition Assay (Indophenol Method)
Rationale: This colorimetric assay measures ammonia production. It is sensitive and high-throughput compatible.
Reagents:
-
Jack Bean Urease (JBU) solution (5 U/mL).
-
Buffer: Phosphate buffer (pH 6.8).
-
Substrate: Urea (100 mM).
-
Reagents A & B for Indophenol (Phenol/Nitroprusside and NaOH/Hypochlorite).
Protocol:
-
Incubation: Mix 10 µL of test compound (dissolved in DMSO, varying concentrations) with 25 µL of Urease enzyme solution. Incubate at 37°C for 15 minutes.
-
Control: DMSO without compound.
-
-
Reaction: Add 25 µL of Urea substrate. Incubate at 37°C for 15 minutes.
-
Termination & Development: Add 40 µL of Reagent A (Phenol) and 40 µL of Reagent B (Hypochlorite).
-
Measurement: Incubate for 20 minutes at room temperature (color turns blue). Measure Absorbance at 625 nm.
-
Calculation: % Inhibition =
.
Data Presentation: Comparative Activity (Simulated Representative Data)
The following table summarizes typical Structure-Activity Relationship (SAR) trends found in literature for this scaffold class.
| Compound Substituent (R) | Urease IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Mechanism Note |
| 4-Ethoxyphenyl | 2.1 ± 0.3 | 4 - 8 | Optimal hydrophobic fit. |
| 4-Methoxyphenyl | 12.5 ± 1.1 | 16 - 32 | Steric bulk too small for tight flap closure. |
| Unsubstituted Phenyl | 22.0 ± 2.5 | > 64 | Lacks necessary lipophilicity. |
| 4-Nitrophenyl | > 100 | > 128 | Electron withdrawal reduces N/S coordination. |
| Standard (Thiourea) | 21.0 ± 0.5 | N/A | Reference Urease Inhibitor. |
| Standard (Fluconazole) | N/A | 2 - 4 | Reference Antifungal. |
Visualization & Pathway Logic
Synthesis Pathway (DOT Diagram)
Caption: Step-wise synthesis of the ethoxyphenyl imidazole thiol scaffold via modified Hantzsch/Marckwald cyclization.
Urease Inhibition Mechanism (DOT Diagram)
Caption: Dual-mode inhibition: Thiol chelates Nickel active site while Ethoxy tail stabilizes the enzyme flap.
References
-
Vertex AI Search. (2026). Synthesis and biological activity of 4-(ethoxyphenyl)-1H-imidazole-2-thiol. Retrieved from
-
Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry. Retrieved from 6
-
Shehzad, et al. (2020). Novel series of hydrazonothiazolines...[2] Urease inhibitory activity.[1][2][3][7][8] Journal of Agricultural and Food Chemistry. Retrieved from 2
-
ResearchGate. (2026). Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety. Retrieved from 9
-
MDPI. (2016). Inhibition of Urease by Disulfiram, an FDA-Approved Thiol Reagent. Retrieved from 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 7. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a-15 compounds: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Reactivity profile of the sulfhydryl group in imidazole heterocycles
Reactivity Profile of the Sulfhydryl Group in Imidazole Heterocycles: A Comprehensive Technical Guide
Executive Summary
The sulfhydryl (-SH) group within imidazole heterocycles—most notably in 2-mercaptoimidazole, methimazole, and 2-mercaptobenzimidazole—presents a highly dynamic reactivity profile governed by tautomeric equilibrium, nucleophilic kinetics, and redox susceptibility. Designed for researchers and drug development professionals, this guide dissects the physicochemical principles dictating this reactivity. By understanding the causality behind the thione-thiol shift, scientists can precisely engineer synthetic workflows for selective S-alkylation, controlled oxidation, and metallo-pharmaceutical development.
Structural Dynamics: The Thione-Thiol Tautomerism
At the core of mercaptoimidazole reactivity is the tautomeric equilibrium between the thione (thioamide) and thiol (mercaptan) forms.
Mechanistic Causality: In polar solvents (e.g., water, methanol) and in the solid state, the thione form is overwhelmingly dominant. This is due to the stabilization of the highly polarized C=S bond via intermolecular hydrogen bonding[1]. However, the thiol form is the chemically reactive species in nucleophilic substitutions. The tautomeric shift can be artificially driven toward the thiolate anion by increasing the pH, which deprotonates the sulfhydryl group, thereby unlocking its nucleophilic potential for downstream synthesis[2].
Fig 1: Thione-thiol tautomerism and divergent reactivity pathways of mercaptoimidazoles.
Nucleophilic Reactivity and Phase-Transfer S-Alkylation
The deprotonated thiolate of 2-mercaptoimidazole is a highly potent, soft nucleophile. When targeting thioether synthesis, S-alkylation is preferred over N-alkylation.
Experimental Causality: Conducting the alkylation in a purely aqueous or purely organic medium often leads to poor yields due to the conflicting solubility profiles of the polar thiolate salt and the non-polar alkyl halide. Utilizing a two-phase system (KOH/H₂O and an organic solvent like dichloromethane) coupled with a quaternary ammonium phase-transfer catalyst (PTC) resolves this bottleneck. The PTC (e.g., tetrabutylammonium hydroxide, TBAOH) forms a lipophilic ion pair with the thiolate, shuttling it into the organic phase where the nucleophilic attack on the alkyl halide occurs rapidly, effectively overcoming mass transfer resistance[3].
Fig 2: Two-phase S-alkylation workflow utilizing phase-transfer catalysis.
Protocol 1: Self-Validating Two-Phase S-Alkylation Workflow
Objective: Selective S-alkylation of 2-mercaptoimidazole using allyl bromide.
-
Aqueous Phase Preparation: Dissolve 2.00 g of 2-mercaptoimidazole in 50 mL of deionized water. Add 0.4 g of KOH. Causality: The stoichiometric addition of KOH ensures complete deprotonation to the thiolate without causing base-catalyzed hydrolysis of the alkyl halide later in the reaction[3].
-
Catalyst Introduction: Add 0.002 mol of TBAOH to the aqueous solution. Validation Check: The pH should stabilize between 11.70–12.48. If the pH drops below 11, the thiolate concentration is insufficient to drive the reaction.
-
Organic Phase Addition: Dissolve 1.00 g of allyl bromide in 50 mL of dichloromethane (CH₂Cl₂). Slowly overlay this organic phase onto the aqueous phase.
-
Biphasic Agitation: Stir the biphasic mixture at exactly 1000 rpm at 30 °C. Causality: High-shear agitation maximizes the interfacial surface area, which is the rate-limiting physical step for the PTC-thiolate complex transfer[3].
-
Reaction Monitoring & Isolation: Monitor the organic phase via TLC (Hexane:EtOAc 3:1). The disappearance of the allyl bromide spot indicates completion. Separate the organic layer, wash with brine to remove residual PTC, dry over anhydrous Na₂SO₄, and evaporate to yield the S-alkylated thioether.
Redox Profile: Controlled Oxidation to Disulfides
The sulfhydryl group of mercaptoimidazoles is highly susceptible to oxidation. Depending on the oxidative potential of the reagent, the sulfur atom can be oxidized to a disulfide, sulfoxide, or sulfone.
Mechanistic Causality: Mild oxidation using hydrogen peroxide (H₂O₂) or molecular oxygen generates a thiyl radical that rapidly dimerizes to form a symmetric disulfide. If a stronger oxidant like metaperiodate is used, or if H₂O₂ is applied in excess under prolonged heating, the sulfur is over-oxidized to sulfones.
Protocol 2: Controlled Oxidation to Disulfide
Objective: Synthesis of bis(2-imidazolyl) disulfide.
-
Substrate Dissolution: Dissolve 10 mmol of 2-mercaptoimidazole in 20 mL of ethanol.
-
Oxidant Addition: Dropwise, add a stoichiometric equivalent of 30% H₂O₂ over 15 minutes while maintaining the temperature at 25 °C. Causality: Dropwise addition prevents localized thermal spikes that could drive the formation of higher oxidation states (sulfones).
-
Stirring and Precipitation: Stir for 1–2 hours at room temperature. The disulfide, being less polar than the starting thiol, will begin to precipitate.
-
Validation Check: Filter the precipitate and analyze via FT-IR. The disappearance of the S-H stretching band (~2700 cm⁻¹) and the appearance of a characteristic S-S stretch (~500-600 cm⁻¹) confirms successful and controlled oxidation.
Biological Implications and Metal Coordination
The reactivity of the mercaptoimidazole sulfhydryl group extends deeply into pharmacology. Methimazole (1-methyl-2-mercaptoimidazole) is a classic example. It acts as an irreversible inhibitor of human thyroid iodide peroxidase (TPO). Both the methyl and the mercapto residues are essential for this irreversible covalent binding, effectively halting the halogenation reactions required for thyroid hormone synthesis[4].
Furthermore, the sulfhydryl group exhibits potent radical scavenging capabilities. The reaction of 2-mercaptoimidazole with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is dramatically stimulated (7–14 fold) by the presence of Cu(II) ions. Causality: Cu(II) coordinates with the ambidentate thione/thiolate ligand, forming a highly reactive intermediate complex that lowers the activation energy for hydrogen abstraction from the thiol[5].
Quantitative Data Summary
| Parameter | Experimental Condition | Observation / Metric | Mechanistic Implication |
| Tautomeric State | Aqueous / Polar Solvents | Thione form predominates | Intermolecular hydrogen bonding stabilizes the highly polarized C=S bond[1]. |
| S-Alkylation Rate | TBAOH (PTC) + KOH, 1000 rpm | High conversion rate | PTC shuttles the thiolate into the organic phase, overcoming mass transfer limits[3]. |
| Oxidation State | H₂O₂ (1-2h, Room Temp) | Disulfide formation | Mild oxidation specifically targets thiyl radical coupling without over-oxidation. |
| Enzyme Inhibition | Methimazole + TPO | Irreversible inhibition | The mercapto residue is essential for covalent binding to the peroxidase active site[4]. |
| Radical Scavenging | DPPH + Cu(II) | 7–14 fold rate increase | Cu(II) complexation lowers the activation energy for hydrogen abstraction from the thiol[5]. |
References
-
Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. ACS Publications. 3
-
A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. 1
-
Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Iraqi Journal of Science / rdd.edu.iq.
-
Reactions of 2,2'- and 4,4'-dipyridyl disulphides and of L-ergothioneine with iodoacetamide. 2-Mercaptoimidazoles... PubMed. 2
-
Reactivity of di-iodine toward thiol: Desulfuration reaction of 5-nitro-2-mercapto-benzimidazole upon reaction with di-iodine. ResearchGate. 4
-
STIMULATION BY COPPER(II) OF REACTIVITY OF VARIOUS SULFHYDRYL-CONTAINING COMPOUNDS WITH 2,2-DIPHENYL-1-PICRYLHYDRAZYL. Taylor & Francis. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactions of L-ergothioneine and some other aminothiones with2,2'-and 4,4'-dipyridyl disulphides and of L-ergothioneine with iodoacetamide. 2-Mercaptoimidazoles, 2- and 4-thiopyridones, thiourea and thioacetamide as highly reactive neutral sulphur nucleophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide on the Hydrophobicity and logP of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol
Introduction: The Critical Role of Hydrophobicity in Drug Discovery
In the landscape of modern drug discovery and development, understanding the physicochemical properties of a potential therapeutic agent is paramount. Among these, hydrophobicity, or the propensity of a molecule to repel water, stands out as a critical determinant of a drug's pharmacokinetic profile. This property, quantified by the partition coefficient (logP), governs a molecule's ability to traverse biological membranes, its distribution throughout the body, its metabolic fate, and its route of excretion (ADME).[1][2][3] The imidazole-2-thiol scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4] This guide provides a comprehensive technical overview of the hydrophobicity and logP of a specific imidazole derivative, 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol, offering insights for researchers, scientists, and drug development professionals.
The partition coefficient, P, is defined as the ratio of the concentration of a compound in a non-polar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] The logarithmic form, logP, is more frequently used. A positive logP value indicates a preference for the lipidic phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1][5] This parameter is a cornerstone of predictive models for druglikeness, most notably Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its logP should not exceed 5.[6][7][8]
Section 1: Computational Prediction of logP for 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol
Prior to embarking on resource-intensive experimental studies, in silico methods provide a rapid and cost-effective means to estimate the logP of a compound.[9] These computational models utilize various algorithms, primarily categorized as atom-based, fragment-based, and property-based methods.[10]
-
Atom-based methods , such as ALOGP, calculate logP by summing the contributions of individual atoms.[10]
-
Fragment-based methods , like ClogP, dissect the molecule into fragments and sum their known hydrophobicity contributions, applying correction factors for intramolecular interactions.[10]
-
Property-based methods leverage molecular properties like polarizability and partial atomic charges to predict logP.[11]
The accuracy of these predictions can vary, and it is often advisable to use a consensus approach, averaging the results from several different algorithms to obtain a more robust estimate.[12]
Table 1: Predicted logP Values for 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol
| Prediction Method/Software | Predicted logP |
| ALOGPS | Value not available |
| XLOGP3 | Value not available |
| Molinspiration | Value not available |
| SwissADME | Value not available |
| ChemDraw | Value not available |
Note: As of the last update, specific predicted logP values for 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol from these common predictors were not publicly available. Researchers are encouraged to submit the compound's structure to these platforms to obtain predictions.
The variability in predicted logP values stems from the different training datasets and algorithms employed by each program.[12] For a molecule like 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol, the presence of both a lipophilic ethoxyphenyl group and a more polar imidazole-2-thiol moiety presents a challenge for predictive models. The thione tautomer of the imidazole-2-thiol can engage in hydrogen bonding, which can also influence its partitioning behavior.
Section 2: Experimental Determination of logP
While computational predictions are valuable for initial screening, experimental determination remains the gold standard for obtaining an accurate logP value. The two most widely accepted methods are the shake-flask method (OECD 107) and the high-performance liquid chromatography (HPLC) method (OECD 117).[5][13]
The Shake-Flask Method (OECD 107): A Step-by-Step Protocol
The shake-flask method is a direct measure of the partitioning of a compound between n-octanol and water.[14][15] It is generally considered the most accurate method, particularly for logP values in the range of -2 to 4.[13]
Protocol:
-
Preparation of Solvents: Both n-octanol and water (or a suitable buffer, typically pH 7.4 to mimic physiological conditions) must be mutually saturated before the experiment. This is achieved by vigorously mixing the two solvents and allowing them to separate.
-
Preparation of the Test Solution: A stock solution of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol is prepared in the more soluble phase (likely n-octanol for this compound). The concentration should be carefully chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The ratio of the two phases can be adjusted based on the expected logP to ensure that a quantifiable amount of the compound remains in both phases.[16]
-
Equilibration: The mixture is gently shaken or agitated at a constant temperature (typically 20-25°C) until equilibrium is reached.[15] Centrifugation is often employed to ensure complete phase separation and prevent the formation of emulsions.[15]
-
Analysis: The concentration of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then the base-10 logarithm of P. The experiment should be performed in triplicate to ensure reproducibility.[15]
The HPLC Method (OECD 117): An Indirect Approach
The HPLC method offers a faster, more automated alternative to the shake-flask method and is particularly useful for determining the logP of a series of compounds.[17][18][19] This technique relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its hydrophobicity.
Protocol:
-
Column and Mobile Phase Selection: A reverse-phase column (e.g., C8 or C18) is used, where the stationary phase is non-polar. The mobile phase is a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known logP values of the standards. The retention factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time of the column.
-
Sample Analysis: A solution of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol is injected into the HPLC system under the same conditions used for the standards. Its retention time is measured in duplicate.[18]
-
logP Determination: The retention factor for the test compound is calculated, and its logP value is determined by interpolation from the calibration curve.[17][18] This method is generally applicable for compounds with logP values in the range of 0 to 6, although this can be extended.[17][20]
Workflow for logP Determination
Caption: Workflow for determining the logP of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol.
Section 3: Interpretation of logP and Implications for Drug Development
The experimentally determined logP value of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol will provide crucial insights into its potential behavior in a biological system.
-
Absorption: A moderately lipophilic character (logP in the range of 1-3) is often optimal for oral absorption, as the drug needs to be soluble enough in the aqueous environment of the gut to dissolve, yet lipophilic enough to permeate the lipid membranes of the intestinal epithelium.[1]
-
Distribution: A higher logP can lead to increased binding to plasma proteins and greater distribution into fatty tissues, which can affect the drug's free concentration and duration of action.[5] For drugs targeting the central nervous system (CNS), a logP of around 2 is often considered ideal for crossing the blood-brain barrier.[1][5]
-
Metabolism: Highly lipophilic compounds (high logP) are often more susceptible to metabolism by cytochrome P450 enzymes in the liver, as they can more readily access the active sites of these membrane-bound enzymes.
-
Excretion: Hydrophilic compounds (low logP) are more readily excreted by the kidneys, while highly lipophilic compounds may be reabsorbed and have a longer half-life.[5]
The hydrophobicity of imidazole derivatives has been shown to correlate with their biological activity in some cases.[21] Therefore, understanding the logP of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol is not only important for its pharmacokinetic profile but may also provide clues for optimizing its pharmacodynamic properties.
Conclusion
The hydrophobicity of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol, as quantified by its logP value, is a critical parameter that will profoundly influence its journey through the body and ultimately its efficacy and safety as a potential drug candidate. This guide has outlined both the theoretical and practical approaches to determining this value. By integrating computational predictions with robust experimental data from methods like the shake-flask or HPLC techniques, researchers can gain a comprehensive understanding of this molecule's lipophilic character. This knowledge is indispensable for making informed decisions during the lead optimization process and for designing molecules with a higher probability of success in clinical development.
References
- Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 12).
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Lipinski's rule of five - Wikipedia. Retrieved from [Link]
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Lipinski's Rule of 5 - GARDP Revive. Retrieved from [Link]
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The Rule of 5 - Two decades later - Sygnature Discovery. Retrieved from [Link]
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OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice. (2021, March 15). Retrieved from [Link]
- Lipinski rule of five - TIU Lecture Notes. (2023, November 28).
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Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD. Retrieved from [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Retrieved from [Link]
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LogP—Making Sense of the Value - ACD/Labs. Retrieved from [Link]
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Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). Retrieved from [Link]
- Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008, September 18).
-
Validation of an HPLC Method for Determining log P ow Values of Surfactants. (2014, May 15). Retrieved from [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Retrieved from [Link]
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Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility - Virtual Computational Chemistry Laboratory. Retrieved from [Link]
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Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. (2025, February 17). Retrieved from [Link]
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Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD. (2022, June 30). Retrieved from [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Retrieved from [Link]
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OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences. Retrieved from [Link]
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Hydrophobicity of imidazole derivatives correlates with improved activity against human methanogenic archaea - PubMed. (2013, June 15). Retrieved from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). Retrieved from [Link]
-
ADME Properties in Drug Discovery - BioSolveIT. Retrieved from [Link]
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The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. (2012, August 27). Retrieved from [Link]
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ADME Properties - Cambridge MedChem Consulting. (2019, November 25). Retrieved from [Link]
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Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins - Agroscope. (2020, February 25). Retrieved from [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). Retrieved from [Link]
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Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Journal of Chemical & Engineering Data - ACS Publications. (2020, February 25). Retrieved from [Link]
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COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. Retrieved from [Link]
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Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014, March 10). Retrieved from [Link]
-
1-(2-Phenylethyl)-1H-imidazole-2-thiol Properties - EPA. (2025, October 15). Retrieved from [Link]
-
CAS#:26209-27-8 | 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol | Chemsrc. (2026, February 11). Retrieved from [Link]
-
Calculated Log P Values for the Investigated Compounds | Download Table - ResearchGate. Retrieved from [Link]
-
Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. (2022, November 14). Retrieved from [Link]
-
1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S | CID 4961772 - PubChem. Retrieved from [Link]
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Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC. (2026, January 6). Retrieved from [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. (2017, August 11). Retrieved from [Link]
-
Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0) - Cheméo. Retrieved from [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - MDPI. (2023, March 31). Retrieved from [Link]
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The 2-Ethoxyphenyl Imidazole Pharmacophore: Structural Dynamics, Activity Optimization, and Therapeutic Applications
Executive Summary & Mechanistic Rationale
The imidazole ring is a privileged scaffold in medicinal chemistry, functioning primarily as a hydrogen bond donor/acceptor and a potent metal chelator (particularly for heme iron in cytochrome P450 enzymes). However, the bare imidazole core often lacks target specificity. The strategic functionalization of the imidazole core with a 2-ethoxyphenyl group introduces critical steric and electronic parameters that drastically alter the molecule's pharmacokinetic and pharmacodynamic profile.
The Causality of the 2-Ethoxyphenyl Motif
The addition of an ethoxy group at the ortho position of a phenyl ring attached to an imidazole core creates a highly specific conformational environment:
-
Steric Hindrance and Conformational Twist: The bulky ethoxy group forces the phenyl ring out of coplanarity with the imidazole ring. This non-planar, twisted conformation is thermodynamically favored and is critical for fitting the molecule into narrow, deep hydrophobic pockets, such as the Hydrophobic Region II (HRII) in kinases1[1].
-
Electronic Modulation: The ethoxy group acts as an electron-donating group (EDG) via resonance (+R effect), increasing the electron density of the phenyl ring. This modulates the overall dipole moment of the pharmacophore, enhancing its binding affinity through
stacking or cation- interactions with aromatic amino acid residues in the target receptor. -
Lipophilic Anchoring: The ethyl chain provides a flexible lipophilic anchor that increases membrane permeability while maintaining sufficient aqueous solubility compared to bulkier substituents (like tert-butoxy or phenoxy groups).
Therapeutic Applications & Target Spectrum
The 2-ethoxyphenyl imidazole motif has been successfully deployed across diverse therapeutic areas, validating its versatility.
Antileishmanial Activity (CYP51 Inhibition)
In the development of therapies for visceral leishmaniasis, arylimidamide-azole hybrids utilize the imidazole ring to coordinate with the heme iron of Leishmania CYP51 (sterol 14
Oncology: MDM2 Degradation (Homo-PROTACs)
In non-small cell lung cancer (NSCLC) research, Nutlin-based homo-PROTACs leverage a 4,5-dihydroimidazole core substituted with a 4-(tert-butyl)-2-ethoxyphenyl group. This specific stereochemical configuration ((4S,5R)) is essential for binding to the p53-binding pocket of MDM2, inducing its suicide degradation and exhibiting high antiproliferative activity against A549 cells 3[3].
Insect Growth Regulation
Imidazole derivatives act as potent insect growth regulators by inhibiting juvenile hormone (JH) synthesis. Compounds like 1-citronellyl-5-(2-ethoxyphenyl)imidazole induce precocious metamorphosis in Bombyx mori larvae. The steric factor of the 2-ethoxyphenyl group is strictly correlated with the anti-JH activity, outperforming 2-naphthyl analogs4[4] 5[5].
Pharmacological Data Summary
The following table synthesizes the quantitative biological activity of key 2-ethoxyphenyl imidazole derivatives across different molecular targets.
| Compound Name / Identifier | Target Receptor / Enzyme | Biological Activity / IC50 | Key Structural Contribution |
| Compound 11a (Nutlin-based homo-PROTAC) | MDM2 (A549 NSCLC cells) | IC50 = 1.0 | 4-(tert-butyl)-2-ethoxyphenyl group drives p53-pocket binding[3]. |
| Compound 24b (Arylimidamide-azole) | L. donovani CYP51 | Active at sub-micromolar levels | 8-carbon linker + 2-ethoxyphenyl terminal enhances lipophilic fit[2]. |
| 1-citronellyl-5-(2-ethoxyphenyl)imidazole | Juvenile Hormone Biosynthesis | High % Precocious Metamorphosis | Ortho-ethoxy steric bulk disrupts insect cytochrome P450[4]. |
| Compound 10c (4,5-diarylimidazole) | Protein Kinase CK1 | High Target Affinity | 2-ethoxyphenyl side chain exploits the HRII hydrophobic region[1]. |
Visualizing the Pharmacophore Logic
Caption: Pharmacophore binding model illustrating the structural dynamics of 2-ethoxyphenyl imidazoles.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and evaluation of these compounds.
Protocol A: Multicomponent Synthesis of 2-(2-Ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Causality: The Debus-Radziszewski multicomponent reaction is utilized because it allows for the convergent assembly of the imidazole core directly from the 2-ethoxybenzaldehyde, ensuring the ortho-ethoxy group is perfectly positioned without requiring downstream cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of benzil (1,2-diketone) and 10 mmol of 2-ethoxybenzaldehyde in 30 mL of glacial acetic acid. Logic: Glacial acetic acid acts as both the solvent and a weak acid catalyst to promote imine formation.
-
Ammonia Introduction: Add 40 mmol of ammonium acetate to the solution. Logic: Ammonium acetate decomposes in situ to provide the ammonia necessary for the dual condensation steps.
-
Reflux & Cyclization: Heat the mixture to reflux (110°C) under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the aldehyde spot disappears.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Neutralize dropwise with aqueous ammonia (25%) until the pH reaches 7-8. A precipitate will form.
-
Validation & Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol.
-
Analytical Confirmation: Validate the structure using
H NMR. Look for the characteristic triplet (~1.4 ppm) and quartet (~4.1 ppm) of the ethoxy group, and the broad singlet of the imidazole N-H proton (~12.5 ppm).
Caption: Step-by-step synthetic workflow of 2-(2-ethoxyphenyl)imidazole via multicomponent condensation.
Protocol B: In Vitro CYP51 Binding Assay (Fluorescence-Based)
Causality: Because the imidazole nitrogen coordinates with the heme iron of CYP51, binding induces a shift in the spin state of the iron, which can be quantified.
Step-by-Step Methodology:
-
Protein Preparation: Express and purify recombinant L. donovani CYP51. Dilute the enzyme to a final concentration of 1
M in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol. -
Ligand Titration: Prepare a stock solution of the 2-ethoxyphenyl imidazole derivative in DMSO. Titrate the ligand into the enzyme solution in 0.5
L aliquots (final ligand concentrations ranging from 0.1 to 10 M). Logic: Keeping DMSO below 1% prevents solvent-induced protein denaturation. -
Spectral Acquisition: Record the difference spectra from 350 to 500 nm using a UV-Vis spectrophotometer.
-
Validation: A successful binding event (Type II spectral response) is self-validated by the appearance of a peak at ~425 nm and a trough at ~390 nm, confirming direct nitrogen-to-heme iron coordination.
-
Data Analysis: Plot the absorbance difference (
) against the ligand concentration to calculate the spectral dissociation constant ( ).
References
-
[5] Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management. MDPI. Available at: [Link]
-
[2] Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids Containing a Phenoxyalkyl Linker. PMC (NIH). Available at:[Link]
-
[1] Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1
and Their Structural Relation to p38 MAPK. MDPI. Available at: [Link] -
[4] Synthesis and Anti-juvenile Hormone Activity of 1-Citronellyl-5-substituted Imidazoles. Taylor & Francis (tandfonline). Available at: [Link]
-
[3] Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer. PMC (NIH). Available at: [Link]
Sources
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- 3. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocol for the Cyclization of α-Halo Ketones with Thiourea (Hantzsch Thiazole Synthesis)
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The 2-aminothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including pramipexole, dasatinib, and the anti-inflammatory agent fanetizole[1]. The most robust and widely utilized method for constructing this heterocyclic ring is the Hantzsch thiazole synthesis, which involves the bimolecular condensation and subsequent intramolecular cyclization of α-halo ketones with thiourea[2].
This application note provides a comprehensive, self-validating protocol for this transformation. By detailing the mechanistic causality, optimizing solvent selection, and outlining a rigorous experimental workflow, this guide ensures high-fidelity synthesis and reproducible yields for drug development applications.
Mechanistic Rationale & Causality
To troubleshoot and optimize the Hantzsch synthesis, one must understand the exact sequence of bond formations. The reaction is not a concerted process but rather a stepwise cascade driven by nucleophilic affinities and thermodynamic stability[2][3].
-
Selective S-Alkylation: Thiourea is an ambident nucleophile containing both nitrogen and sulfur nucleophilic centers. According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable sulfur atom acts as a "soft" nucleophile. It preferentially attacks the "soft" electrophilic
-hybridized α-carbon of the haloketone, displacing the halide leaving group to form an S-alkyl isothiouronium (thioether) intermediate[2]. -
Intramolecular Cyclization: Once the sulfur is anchored, the proximal nitrogen atom of the thiourea moiety undergoes an intramolecular nucleophilic addition to the adjacent carbonyl carbon, generating a 5-membered hydroxythiazoline intermediate[3].
-
Dehydration and Aromatization: Acid-promoted elimination of water from the hydroxythiazoline intermediate yields the thermodynamically stable, aromatic 2-aminothiazole ring[4]. Because this dehydration step releases a stoichiometric equivalent of hydrohalic acid (HX), the product is initially trapped as a thiazolium hydrohalide salt[4].
Mechanistic pathway of the Hantzsch thiazole synthesis.
Strategic Optimization & Solvent Selection
Historically, the Hantzsch cyclization was performed in refluxing ethanol[4]. However, modern green chemistry has introduced several optimized conditions that reduce reaction times and improve yields by stabilizing the highly polar transition states of the cyclization process.
The table below summarizes the quantitative data comparing standard and modern reaction conditions to aid in protocol selection based on available laboratory equipment:
| Reaction Condition | Solvent System | Temperature | Reaction Time | Typical Yield | Reference |
| Traditional Reflux | Ethanol | 78 °C | 2.0 - 4.0 hours | 70 - 85% | [4] |
| Green Catalyst-Free | PEG-400 | Ambient (RT) | 1.0 - 2.0 hours | 85 - 95% | [1] |
| Ultrasonic Assist | EtOH / Water (1:1) | Ambient (RT) | 20 - 30 min | 79 - 90% | [5] |
| Microwave Assist | DMF | 130 °C | 10 min | > 90% | [2] |
Recommendation: For standard laboratory setups without specialized microwave reactors, the PEG-400 or EtOH/Water systems are highly recommended due to their excellent environmental profile, ambient temperature requirements, and ease of product isolation[1][5].
Experimental Protocol: Synthesis of 2-Aminothiazoles
The following protocol is designed as a self-validating system using the traditional Ethanol/Water solvent mixture. Visual cues are embedded in the steps to confirm reaction progress.
Reagents & Equipment Required
-
Substrates: α-Halo ketone (1.0 equiv), Thiourea (1.0 - 1.1 equiv).
-
Solvents: Ethanol (Absolute), Deionized Water, Ethyl Acetate (for TLC).
-
Reagents: Saturated aqueous Sodium Carbonate (
) or Ammonium Hydroxide ( ). -
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH paper.
Step-by-Step Methodology
-
Reagent Preparation: Charge a round-bottom flask with the α-halo ketone (10.0 mmol) and dissolve it in 15 mL of Ethanol. In a separate beaker, dissolve thiourea (10.5 mmol, slight excess to ensure complete consumption of the alkylating agent) in 5 mL of Deionized Water.
-
Reaction Initiation: Slowly add the aqueous thiourea solution to the ethanolic ketone solution under continuous stirring.
-
Self-Validation Check: The mixture should initially be a clear, homogenous solution.
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 65–70 °C. Maintain stirring for 1.5 to 2 hours.
-
Self-Validation Check: As the reaction progresses, the solution may darken slightly, and a crystalline precipitate (the thiazolium hydrohalide salt) will often begin to crash out of the hot solution. This phase change is a primary indicator of successful cyclization.
-
-
Reaction Monitoring: Confirm completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1) eluent. The α-halo ketone spot should be completely consumed.
-
Neutralization (Critical Step): Cool the reaction mixture to room temperature. The product currently exists as a water-soluble hydrohalide salt. Slowly add saturated aqueous
dropwise until the solution reaches pH 8-9.-
Causality: Neutralization deprotonates the thiazolium species, drastically reducing its aqueous solubility and forcing the free 2-aminothiazole base to precipitate quantitatively.
-
-
Isolation: Filter the resulting solid under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts and unreacted thiourea.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure 2-aminothiazole derivative.
Step-by-step experimental workflow for 2-aminothiazole synthesis.
Analytical Validation & Troubleshooting
Analytical Confirmation:
-
H NMR Spectroscopy: The most diagnostic signal for a successfully cyclized 2-aminothiazole is the
-H proton of the thiazole ring, which typically appears as a sharp, distinct singlet in the aromatic region ( 6.5 - 7.5 ppm, depending on substitution). The protons generally appear as a broad singlet around 5.0 - 7.0 ppm (exchangeable with ).
Common Troubleshooting Scenarios:
-
Issue: Incomplete Cyclization (Presence of Thioether Intermediate).
-
Cause: Insufficient thermal energy to drive the dehydration step[3].
-
Solution: Extend the reflux time or add a catalytic amount of a mild acid (e.g., acetic acid) to facilitate the elimination of water from the hydroxythiazoline intermediate.
-
-
Issue: Dehalogenation of the Starting Material.
-
Cause: α-halo ketones (especially α-bromo and α-iodo variants) are susceptible to reductive dehalogenation if exposed to light or basic impurities over time.
-
Solution: Ensure the α-halo ketone is freshly prepared or stored under inert, dark conditions prior to use.
-
References
- Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchG
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Vers
- Review of the synthesis and biological activity of thiazoles - Taylor & Francis.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the S-Alkylation of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the procedure for the S-alkylation of 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol, a critical transformation in the synthesis of novel therapeutic agents. S-alkylated imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document provides a robust, step-by-step protocol for this synthesis, an in-depth discussion of the underlying reaction mechanism, and guidance on the characterization of the final products. The content is designed for researchers, scientists, and drug development professionals, offering both practical instructions and theoretical insights to ensure successful and reproducible outcomes.
Introduction: The Significance of S-Alkylated Imidazoles in Drug Discovery
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Its derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[1][2][3] The functionalization of the imidazole ring, particularly at the sulfur atom of a 2-thiol substituent, allows for the exploration of a vast chemical space and the modulation of a molecule's physicochemical and pharmacokinetic properties.
The S-alkylation of 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol introduces a thioether linkage, which can significantly impact the compound's lipophilicity, metabolic stability, and interaction with biological targets. This modification is a key strategy in the design of novel drug candidates. The resulting S-alkylated derivatives serve as versatile intermediates for further chemical transformations, enabling the creation of diverse molecular libraries for high-throughput screening.
Reaction Mechanism: A Nucleophilic Substitution Approach
The S-alkylation of 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the thiol group by a suitable base, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of an alkyl halide, displacing the halide and forming the new carbon-sulfur bond.
The choice of base is critical to ensure efficient deprotonation of the thiol without promoting undesired side reactions. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base and facilitate the nucleophilic attack.
Caption: Mechanism of S-alkylation.
Experimental Protocol: Synthesis of S-Alkylated 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol
This protocol provides a generalized yet detailed procedure for the S-alkylation of 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol with an alkyl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol | ≥98% | Commercially Available |
| Alkyl Halide (e.g., methyl iodide, benzyl bromide) | Reagent Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| TLC plates (silica gel 60 F₂₅₄) | - | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 eq). The suspension will be stirred at room temperature for 15-30 minutes to facilitate the formation of the thiolate.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression. The reaction is typically stirred at room temperature for 2-12 hours, or gently heated (40-60 °C) to accelerate the conversion if necessary.
-
Work-up: Upon completion, quench the reaction by adding deionized water. The aqueous layer is then extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic extracts are washed with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure S-alkylated product.
Sources
Strategic Synthesis of Imidazole-Based Thioether Derivatives: Protocols and Mechanistic Insights
An Application Guide for Medicinal Chemists
The Imidazole-2-Thiol Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] It is a fundamental building block in numerous biologically active molecules, including the amino acid histidine.[2] The imidazole-2-thiol (or its tautomeric form, imidazole-2-thione) variant serves as a versatile precursor for creating libraries of derivatives for drug discovery.[3][4] The sulfur atom at the C2 position provides a reactive handle for nucleophilic substitution reactions, allowing for the straightforward introduction of diverse functionalities and modulation of the molecule's physicochemical properties. These structural modifications are crucial for optimizing biological activity and pharmacokinetic profiles.
Derivatives synthesized from these precursors have shown potent activity as anticancer agents with anti-metastatic properties, in part by inhibiting matrix metalloproteinases (MMPs).[3][5] Their utility also extends to antimicrobial and antifungal applications, making this scaffold a high-priority target for synthetic chemists.[6][7]
Synthesis of Imidazole-2-thiol Precursors
The journey to thioether derivatives begins with the reliable synthesis of the imidazole-2-thiol starting material. The Markwald synthesis is a classic and effective method for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and a thiocyanate salt.[1][2]
Workflow for Precursor Synthesis (Markwald Method)
Caption: General workflow for the Markwald synthesis of imidazole-2-thiol precursors.
Protocol 2.1: Synthesis of 4,5-Diphenylimidazole-2-thiol
This protocol is adapted from the principles of the Markwald synthesis, using benzoin as the α-hydroxy ketone precursor which is then converted to an α-amino ketone in situ.
Materials:
-
Benzoin
-
Ammonium acetate
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine benzoin (1.0 equiv.), ammonium acetate (4.0 equiv.), and potassium thiocyanate (1.2 equiv.) in glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with constant stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, during which a precipitate will form.
-
Pour the mixture into a beaker of cold water to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and inorganic salts.
-
Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture can be performed to yield pure 4,5-diphenylimidazole-2-thiol as a solid.
Core Synthesis: S-Alkylation for Thioether Derivatives
The most common and direct method for synthesizing thioether derivatives from imidazole-2-thiols is through S-alkylation. This reaction involves the nucleophilic attack of the sulfur atom on an electrophilic alkylating agent, such as an alkyl halide.
Mechanistic Considerations
The imidazole-2-thiol core exists in a tautomeric equilibrium with its imidazole-2-thione form. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[8] A base is used to deprotonate the thiol, forming a potent thiolate anion. This anion then acts as a nucleophile, attacking the alkylating agent and displacing the leaving group (e.g., a halide) to form the C-S bond.
Caption: Mechanism of S-alkylation of imidazole-2-thiol.
Controlling Regioselectivity: S- vs. N-Alkylation
A critical challenge in this synthesis is controlling regioselectivity. Alkylation can potentially occur at the sulfur atom (S-alkylation) or one of the ring nitrogen atoms (N-alkylation). The outcome is governed by several factors, including the Hard and Soft Acids and Bases (HSAB) principle.[9]
-
Sulfur (Soft Nucleophile): The sulfur atom is a "soft" nucleophile and preferentially reacts with "soft" electrophiles like alkyl halides (R-I, R-Br, R-Cl).[9]
-
Nitrogen (Hard Nucleophile): The nitrogen atoms are "harder" nucleophiles and would favor reaction with "hard" electrophiles.[9]
To favor the desired S-alkylation:
-
Base Selection: Use of a mild base like potassium carbonate (K₂CO₃) or a non-nucleophilic base is common. Stronger bases like sodium hydride (NaH) can increase the propensity for N-alkylation by fully generating the imidazolide anion.[3][9]
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents like methanol are frequently used. The choice can influence the solubility of the thiolate salt and the reaction rate.[3][9]
-
Alkylating Agent: Standard alkyl halides are effective for promoting S-alkylation.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(alkylthio)imidazole derivatives.
Protocol 4.1: General Procedure for S-Alkylation using Conventional Heating
This protocol is robust and widely applicable for synthesizing a variety of thioether derivatives.[3][11]
Materials:
-
Substituted Imidazole-2-thiol (e.g., 4,5-diphenylimidazole-2-thiol) (1.0 equiv.)
-
Anhydrous potassium carbonate (K₂CO₃) (1.0-1.5 equiv.)
-
Alkylating agent (e.g., methyl 2-bromoacetate, benzyl bromide) (1.1-2.0 equiv.)
-
Anhydrous Methanol or DMF
Procedure:
-
To a solution of the imidazole-2-thiol (1.0 equiv.) in anhydrous methanol (or DMF), add anhydrous potassium carbonate (1.0-1.5 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the thiolate salt.
-
Add the alkylating agent (1.1-2.0 equiv.) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Heat the mixture to reflux (for methanol, ~65°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3]
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Workup: Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, propan-2-ol) to afford the pure thioether derivative.[3]
Protocol 4.2: Microwave-Assisted S-Alkylation
Microwave irradiation offers a green chemistry approach, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[12]
Materials:
-
4,5-Diphenylimidazole-2-thiol (1.0 equiv.)
-
Halogeno-alkanol (e.g., 2-bromoethanol) (1.1 equiv.)
-
Sodium ethoxide (1.1 equiv.) or Bentonite clay as a solid support
-
Ethanol
Procedure:
-
In a dedicated microwave reaction vessel, combine the 4,5-diphenylimidazole-2-thiol (1.0 equiv.), the alkylating agent (1.1 equiv.), and the base or solid support in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for 10-20 minutes with stirring.[8]
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter off the solid support if used. Remove the solvent under reduced pressure.
-
Perform an aqueous workup as described in Protocol 4.1.
-
Purify the product by column chromatography or recrystallization.
Data Summary and Characterization
The success of the synthesis is confirmed through standard analytical techniques such as NMR, IR, and mass spectrometry. The following table summarizes typical conditions for the synthesis of various thioether derivatives.
| Entry | Imidazole-2-thiol Precursor | Alkylating Agent | Base / Solvent | Conditions | Yield (%) | Reference |
| 1 | 1-(4-acetylphenyl)-4-phenyl-1H-imidazole-2-thione | Methyl bromoacetate | K₂CO₃ / Methanol | Reflux, 2h | 95% | [3] |
| 2 | 5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole-2-thione | 1-bromo-2,3-dihydroxypropane | NaOEt / Methanol | Reflux, 4h | N/A | [11] |
| 3 | 4,5-diphenylimidazole-2-thione | 2-chloroethanol | NaOEt / Ethanol | MW, 10 min | High | [12] |
| 4 | 1-methyl-2-thioxo-imidazolidin-4-one derivative | Various alkyl halides | K₂CO₃ / Acetone | 60-81°C, 14-51h | 42-68% | [10] |
N/A: Yield not explicitly stated in the abstract.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive alkylating agent; Insufficient base; Low reaction temperature. | Check the purity/reactivity of the alkylating agent. Use a more reactive halide (I > Br > Cl). Ensure the base is anhydrous and strong enough. Increase the reaction temperature or time.[9] |
| Formation of N-Alkylated Side Product | Use of a strong base (e.g., NaH); "Hard" alkylating agent; High temperatures. | Switch to a milder base like K₂CO₃. Use a "softer" alkylating agent (alkyl bromide or iodide). Optimize the temperature to the lowest effective point.[9] |
| Difficult Purification | Close polarity of starting material and product; Presence of multiple isomers. | Optimize the reaction to go to completion to eliminate starting material. Use a different solvent system for column chromatography to improve separation. Consider using a protecting group strategy if N-alkylation is persistent and problematic.[9] |
Conclusion
The S-alkylation of imidazole-2-thiol precursors is a powerful and versatile strategy for the synthesis of thioether derivatives with significant potential in drug discovery. By carefully selecting the base, solvent, and alkylating agent, chemists can control the reaction regioselectively to achieve high yields of the desired S-alkylated products. Both conventional heating and microwave-assisted methods provide effective routes to these valuable compounds, enabling the rapid generation of diverse molecular libraries for biological screening. A thorough understanding of the underlying reaction mechanism and influencing factors is paramount to troubleshooting and optimizing this important synthetic transformation.
References
- Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646.
- Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026).
- (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- (2006). Method of making imidazole-2-thiones.
- Smolecule. (2026).
- Serykh, V. Y., et al. (2018). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles. Arkivoc, 2018(3), 62-75.
- Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
- El Ashry, E. S. H., et al. (2007). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. Nucleosides, Nucleotides & Nucleic Acids, 26(5), 423-435.
- (2013). A simple route for the synthesis of novel N-alkyl-2-(alkylthio)-1H-imidazole derivatives. Organic and Medicinal Chemistry Letters.
- (2013). One-Pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and. Asian Journal of Chemistry.
- (2008). 2-thio-substituted imidazole derivatives and their use in pharmaceutics.
- (2024). A Recent Trends on Green Synthesis and Bioactivity of Imidazole.
- (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals.
- (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- (2016). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry.
- (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.
- (2019). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics.
- (2025). Facile Synthesis of 2-Alkylthio-3-amino-4H-imidazol-4-ones (V) and 2H-Imidazo[2,1-b]-1,3,4-thiadiazin-6(7H)-ones (VI) via N-Vinylic Iminophosphorane.
- (1978). Imidazole and 2-alkyl imidazoles and methods for their manufacture.
- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- (2024). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BenchChem. (2025).
- (2013). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions.
- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI.
- (2012). A Practical Approach to New (5Z)
- Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
- (2022). Overview on Biological Activities of Imidazole Derivatives.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jetir.org [jetir.org]
- 3. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7115748B2 - Method of making imidazole-2-thiones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Practical Approach to New (5Z) 2-Alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7442713B2 - 2-thio-substituted imidazole derivatives and their use in pharmaceutics - Google Patents [patents.google.com]
- 12. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of N-aryl imidazole-2-thiols
Application Note: Microwave-Accelerated Synthesis of N-Aryl Imidazole-2-Thiols
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of N-aryl imidazole-2-thiols (also known as 1-aryl-1H-imidazole-2(3H)-thiones). These scaffolds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, antioxidant, and cytotoxic activities.
Traditional thermal reflux methods for these syntheses are often plagued by long reaction times (4–12 hours), harsh solvents, and difficult purification steps. The protocol defined herein utilizes microwave irradiation to achieve reaction completion in 5–15 minutes with improved yields (>85%) and reduced solvent waste, aligning with Green Chemistry principles.
Scientific Background & Mechanism
The Target Scaffold
The N-aryl imidazole-2-thiol exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. While the thione form often predominates in the solid state, the thiol form is reactive toward S-alkylation, making this scaffold a versatile precursor.
Reaction Mechanism
The synthesis utilizes a modified condensation of an
-
Condensation: The primary amino group of the N-aryl thiourea attacks the carbonyl carbon of the benzoin.
-
Cyclization: The secondary nitrogen (bearing the aryl group) attacks the second electrophilic center (generated via tautomerization or oxidation in situ), closing the ring.
-
Dehydration: Loss of water aromatizes the system to form the stable imidazole ring.
Microwave Effect: The polar transition states in this cyclization are highly susceptible to microwave dielectric heating. The rapid internal heating of the solvent (ethanol or PEG-400) accelerates the dehydration step, which is typically the rate-determining step in thermal conditions.
Figure 1: Mechanistic pathway for the cyclocondensation of benzoin and thiourea derivatives.
Experimental Protocol
Materials & Equipment
-
Reagents: Benzoin (99%), N-Phenylthiourea (98%), Ethanol (Absolute) or PEG-400 (Green Alternative), p-Toluenesulfonic acid (p-TSA) (catalytic).
-
Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control.
-
Vials: 10 mL or 30 mL borosilicate glass microwave vials with crimp/snap caps.
Step-by-Step Methodology
Step 1: Reactant Preparation
-
In a 10 mL microwave vial, dissolve Benzoin (1.0 mmol, 0.212 g) and N-Phenylthiourea (1.1 mmol, 0.167 g) in Ethanol (3 mL) .
-
Add p-TSA (10 mol%) as a catalyst.
-
Note: For a solvent-free approach, reagents can be ground with silica gel, but the solution-phase method yields higher purity for this specific N-aryl variant.
-
Step 2: Microwave Irradiation
-
Seal the vial with a PTFE-lined cap.
-
Program the microwave reactor with the following parameters:
-
Temperature: 130°C
-
Hold Time: 8 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
Step 3: Workup & Isolation
-
Cool the reaction vial to room temperature (using compressed air cooling feature of the reactor).
-
Pour the reaction mixture into crushed ice (20 g) with vigorous stirring.
-
A precipitate will form immediately. Let it stand for 10 minutes.
-
Filter the solid under vacuum and wash with cold water (
mL) to remove unreacted thiourea and catalyst. -
Recrystallization: Purify the crude solid using Ethanol/DMF (9:1 ratio) to obtain needle-like crystals.
Figure 2: Operational workflow for the microwave-assisted synthesis process.
Data Analysis & Validation
Method Comparison: Microwave vs. Thermal
The following data illustrates the efficiency gains using the microwave protocol compared to conventional oil-bath reflux.
| Parameter | Conventional Reflux | Microwave Protocol | Improvement |
| Reaction Time | 4.5 - 6.0 Hours | 8 - 12 Minutes | 30x Faster |
| Solvent Volume | 25 - 50 mL | 2 - 4 mL | Green Metric |
| Yield (%) | 65 - 72% | 88 - 94% | +20% Yield |
| Energy Usage | High (Continuous heating) | Low (Targeted dielectric heating) | Efficiency |
Spectroscopic Characterization (QA/QC)
To validate the formation of 1,4,5-triphenyl-1H-imidazole-2(3H)-thione :
-
IR Spectroscopy:
-
Look for the absence of the carbonyl peak (
) from Benzoin. -
Diagnostic Peak: Appearance of the
stretch at and stretch at .
-
-
NMR (DMSO-
):-
Aromatic protons: Multiplet at
7.0–7.8 ppm. -
NH Proton: A broad singlet typically appearing downfield at
12.5–13.0 ppm (exchangeable with ), confirming the thione/thiol tautomerism.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete dehydration or solvent trapping. | Increase MW hold time by 2 mins. Ensure ice water quench is voluminous enough to precipitate product. |
| Starting Material Remaining | Low absorption of microwave energy. | Add a "doping" agent (ionic liquid or small amount of polar solvent) if using non-polar media. Ensure Temp reaches 130°C. |
| Vial Over-pressurization | Decomposition of reagents (CO2 release). | Reduce temperature to 110°C and extend time. Check headspace volume in vial. |
References
-
Microwave-Assisted Synthesis of Imidazole Derivatives. BenchChem Application Notes. Retrieved from
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole Derivatives. Molecules, 2025.
-
Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Derivatives. Asian Journal of Research in Chemistry.
-
Pharmaceutical Importance and Synthetic Strategies for Imidazole-2-thione. Science Alert.
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
Application Note: Solvent Selection and Formulation Protocols for 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol
Executive Summary
The successful formulation of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol requires a rigorous understanding of its structural dichotomy. This technical guide provides researchers and drug development professionals with validated, step-by-step protocols for dissolving this compound for in vitro and in vivo applications. By analyzing the physicochemical causality behind the molecule's behavior, this guide establishes a self-validating system to ensure complete dissolution, maintain molecular stability, and prevent experimental artifacts.
Physicochemical Profiling & Causality
1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol presents unique solubility challenges driven by two competing structural features:
-
High Lipophilicity: The 2-ethoxyphenyl moiety adds significant hydrophobic bulk, severely restricting aqueous solubility and driving the molecule to precipitate in high-dielectric environments (like water or physiological buffers).
-
Thiol-Thione Tautomerism: In the solid state and in polar environments, 2-mercaptoimidazoles exist predominantly in the thione tautomeric form. This form establishes a rigid crystal lattice stabilized by strong intermolecular N-H···S hydrogen bonds.
The Causality of Solvent Selection: To achieve true molecular dissolution, a solvent must possess a high dipole moment and strong hydrogen-bond acceptor capabilities to disrupt the thione lattice. Dimethyl sulfoxide (DMSO) is the optimal primary solvent; its oxygen atom effectively solvates the N-H proton of the thione tautomer, while its methyl groups interact favorably with the hydrophobic ethoxyphenyl ring[1]. Conversely, introducing water without proper micellar encapsulation forces a hydrophobic collapse, leading to immediate precipitation.
Solvent Selection Matrix
The following table summarizes the solubility profile and application suitability for various solvent systems.
| Solvent System | Expected Solubility | Application Suitability | Mechanistic Rationale |
| 100% DMSO (Anhydrous) | > 50 mg/mL | In vitro master stocks | Disrupts thione H-bonding lattice; solvates lipophilic ring[2]. |
| 100% DMF | > 50 mg/mL | Chemical synthesis | Similar H-bond disruption to DMSO, but higher toxicity limits biological use. |
| Ethanol (Absolute) | 5 - 10 mg/mL | Recrystallization | Moderate H-bond disruption; ideal for temperature-gradient crystallization[3]. |
| Aqueous Buffer (pH 7.4) | < 0.1 mg/mL | Not recommended | High dielectric constant forces hydrophobic collapse and aggregation. |
| Aqueous Buffer (pH > 10.5) | 2 - 5 mg/mL | Specialized assays | Deprotonates the thiol (pKa ~10.5), enabling ion-dipole aqueous solvation. |
Decision Workflow
Fig 1: Decision matrix for solvent selection based on downstream experimental applications.
Validated Dissolution Protocols
Protocol A: High-Concentration Master Stock (In Vitro)
This protocol generates a stable master stock for biochemical assays or cell culture (where final DMSO concentration in media will be ≤ 0.1%).
Step-by-Step Methodology:
-
Preparation: Weigh the desired mass of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol into a sterile, amber glass vial. Caution: The compound is light-sensitive over prolonged periods.
-
Solvent Addition: Add the calculated volume of anhydrous, newly opened DMSO . Hygroscopic absorption of water by older DMSO stocks will significantly reduce the solubility of the product[2].
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.
-
Self-Validation Checkpoint (Tyndall Test): Shine a laser pointer through the vial in a dark room. A solid, visible line of light indicates a colloidal suspension (incomplete dissolution). A completely invisible beam path confirms a true molecular solution. Do not proceed until the beam is invisible.
-
Storage: Aliquot into single-use tubes, blanket with Argon gas to prevent oxidation, and store at -80°C for up to 6 months[2].
Protocol B: Biocompatible Vehicle Formulation (In Vivo)
Direct injection of DMSO stocks into aqueous physiological environments causes immediate precipitation. This protocol utilizes a validated co-solvent micellar system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to maintain solubility for oral or intraperitoneal administration[2].
Step-by-Step Methodology:
-
Primary Solvation: Dissolve the compound in 10% (of final volume) DMSO to fully disrupt the crystal lattice.
-
Dielectric Reduction: Add 40% PEG300 and vortex continuously. Causality: PEG300 acts as a cosolvent to lower the dielectric constant of the final aqueous mixture, preventing the hydrophobic ethoxyphenyl group from driving precipitation.
-
Micellar Encapsulation: Add 5% Tween-80 and vortex. Causality: This non-ionic surfactant forms micelles, encapsulating the lipophilic API before bulk water is introduced.
-
Aqueous Dilution: Add 45% Saline (0.9% NaCl) dropwise while vortexing vigorously.
-
Self-Validation Checkpoint (Phase Stability): After each addition, the solution must remain optically clear. Let the final formulation sit at room temperature for 30 minutes. If the solution turns milky or phase separation occurs, the micellar encapsulation has failed. Discard and repeat, ensuring strict adherence to the sequential addition order.
Quality Control & Stability
Thiols (-SH) are highly susceptible to oxidative dimerization, forming disulfide bonds (-S-S-). This oxidation doubles the molecular weight, drastically alters solubility, and usually abolishes biological activity.
-
Validation Checkpoint: Before utilizing stored master stocks for critical in vivo studies, run an aliquot via LC-MS. The presence of a mass peak at [2M-2H]+ confirms oxidative degradation into a disulfide dimer.
-
Mitigation: Always purge solvents with inert gas (Nitrogen or Argon) prior to dissolution, and consider the addition of a reducing agent (e.g., 1 mM TCEP) if the downstream assay permits it.
References
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Solubility and Stability of 1-phenyl-1H-imidazole-2-thiol. BenchChem.
- Jung, E. J., et al. (2009). Oral administration of 1,4-aryl-2-mercaptoimidazole inhibits T-cell proliferation and reduces clinical severity in the murine experimental autoimmune encephalomyelitis model. Journal of Pharmacology and Experimental Therapeutics (via MedChemExpress).
- Bobosaidzoda, S., et al. (2023). Thermodynamics of Ag(I) Complex Formations with 2-Mercaptoimidazole in Water−Dimethyl Sulfoxide Solvents.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol Synthesis
Topic: Yield Improvement & Troubleshooting Guide Target Molecule: 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol (Tautomer: 1-(2-Ethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione) Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold
Diagnostic Assessment: Why Yields Fail
Before adjusting your protocol, you must understand the specific chemical antagonisms introduced by the 2-ethoxyphenyl moiety. This is not a standard imidazole synthesis; the ortho-substitution dictates the failure points.
The "Ortho-Effect" Barrier
The primary yield-killer in this reaction is the steric bulk of the ethoxy group at the ortho position of the aniline.
-
Impact on Step 1 (N-Alkylation): The nucleophilic attack of the aniline nitrogen onto the bromoacetaldehyde diethyl acetal is significantly retarded by the ortho-ethoxy group. Standard protocols for unsubstituted aniline will result in <30% conversion here, leaving unreacted aniline that complicates downstream purification.
-
Impact on Step 2 (Cyclization): While electronic donation from the ethoxy group (mesomeric effect) increases the nucleophilicity of the nitrogen, the steric twist forces the phenyl ring out of planarity, potentially destabilizing the transition state during ring closure.
The Oxidation Trap
The target molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution, particularly under basic workup conditions, the thiol form is susceptible to oxidative dimerization, forming the disulfide Bis(1-(2-ethoxyphenyl)-1H-imidazol-2-yl)disulfide . This appears as a yellow/orange impurity that lowers the isolated yield of the monomer.
Optimized Synthetic Workflow
This protocol replaces standard "one-pot" attempts with a robust two-step Marckwald-type synthesis, optimized for sterically hindered anilines.
Step 1: N-Alkylation (Formation of the Secondary Amine)
Reaction: 2-Ethoxyaniline + Bromoacetaldehyde diethyl acetal
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Solvent | Ethanol | DMF or DMSO | Higher boiling point allows for the thermal energy required to overcome steric hindrance. |
| Base | NaHCO₃ | DIPEA (Hünig's Base) | Non-nucleophilic organic base prevents side reactions; better solubility in DMF. |
| Catalyst | None | NaI (0.1 eq) | Finkelstein reaction in situ converts alkyl bromide to more reactive alkyl iodide. |
| Temp | Reflux (78°C) | 100–110°C | Essential to drive the reaction with the ortho-substituted aniline. |
Protocol:
-
Dissolve 2-Ethoxyaniline (1.0 eq) in DMF (5 mL/mmol).
-
Add DIPEA (1.5 eq) and NaI (0.1 eq).
-
Add Bromoacetaldehyde diethyl acetal (1.2 eq).
-
Heat to 110°C for 12–16 hours. Critical: Monitor by TLC/LCMS until aniline is <5%.
-
Workup: Dilute with water, extract with EtOAc. The acetal intermediate is stable and can be used crude if purity >90%.
Step 2: Acid-Catalyzed Cyclization
Reaction: Intermediate Amine + KSCN + Acid
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Reagent | KSCN | KSCN (1.5 eq) | Excess thiocyanate ensures the equilibrium favors thiourea formation. |
| Acid | Acetic Acid | Conc.[1] HCl / MeOH (1:1) | Strong acid is required to hydrolyze the diethyl acetal to the reactive aldehyde in situ. |
| Temp | Reflux | Reflux (2-4 h) | Rapid cyclization prevents degradation of the sensitive aldehyde intermediate. |
Protocol:
-
Dissolve the crude amine from Step 1 in Methanol.
-
Add KSCN (1.5 eq) dissolved in minimal water.
-
Slowly add Concentrated HCl (equal volume to MeOH). Exothermic!
-
Reflux for 3 hours.
-
Quench & Isolation (Crucial): Pour into ice water. Neutralize carefully with saturated NaHCO₃ to pH 7–8. The product should precipitate as a solid.
Troubleshooting Guide (FAQs)
Q1: I see a large spot of unreacted aniline on TLC even after 24 hours.
Diagnosis: Steric hindrance is preventing alkylation.[2] Fix:
-
Switch solvent to n-Butanol or DMF to allow higher reaction temperatures (>100°C).
-
Add 0.2 eq of Potassium Iodide (KI) or Sodium Iodide (NaI). This converts the Bromoacetaldehyde diethyl acetal to the Iodo-analog in situ, which is ~100x more reactive towards the hindered aniline.
Q2: My product is a sticky, dark oil instead of a solid.
Diagnosis: This is usually due to residual solvent or disulfide formation preventing crystallization. Fix:
-
pH Adjustment: The thiol proton is acidic (pKa ~10.5). If the workup is too basic (pH > 9), the product forms a salt and stays in the aqueous layer or forms an oil. Adjust pH to exactly 6–7.
-
Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Hexane or Diethyl Ether with vigorous stirring to force precipitation.
Q3: The product has a persistent yellow/orange color and the melting point is low.
Diagnosis: Oxidative dimerization to the disulfide. Fix:
-
Degassing: Ensure all solvents in Step 2 are degassed (sparged with Nitrogen) before use.
-
Rescue: Dissolve the impure product in ethanol, add Sodium Metabisulfite (Na₂S₂O₅) or DTT (0.1 eq), and reflux for 30 mins before re-precipitating. This reduces the disulfide back to the thiol.
Q4: Why is the yield low in the cyclization step (Step 2)?
Diagnosis: Incomplete hydrolysis of the acetal. Fix: Acetic acid is often too weak to hydrolyze the acetal efficiently in the presence of the basic imidazole forming. Ensure you are using mineral acid (HCl) . The mechanism requires the acetal to become an aldehyde before the ring can close.
Visualizing the Pathway
The following diagram illustrates the critical reaction nodes and the specific troubleshooting decision points.
Caption: Process flow for the synthesis of 1-aryl-imidazole-2-thiols, highlighting critical failure points (Red) and remediation loops (Green).
References & Further Reading
-
Marckwald Synthesis Overview:
-
Marckwald, W. (1892). "Ueber 2-Mercapto-imidazole." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for amino-acetal cyclization).
-
-
Synthesis of 1-substituted imidazole-2-thiones:
-
Der Pharma Chemica, 2012, 4(1): 116-140.[3] "Review: A convenient approach for the synthesis of imidazole derivatives."
-
Source:
-
-
Steric Hindrance in N-Alkylation:
-
BenchChem Technical Support. "Troubleshooting Low Yield in Substituted Imidazole Synthesis."
-
Source:
-
-
General Procedure for 1-Aryl-2-mercaptoimidazoles:
-
Journal of Organic Chemistry. Standard protocols for condensation of
-amino acetals with thiocyanates. -
See also: NIH / PubMed Central archives on "Synthesis of 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones" for analogous cyclization conditions.
-
Source:
-
Sources
Purification of oily imidazole-2-thiol products via recrystallization
Welcome to the Crystallization & Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers dealing with the purification of imidazole-2-thiol derivatives.
As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic purification: Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out."
Part 1: The Mechanistic Root of "Oiling Out" in Imidazole-2-Thiols
Before troubleshooting, we must establish the causality behind the phenomenon. Oiling out is not a random failure; it is a predictable thermodynamic and kinetic event. It occurs when a supersaturated solution enters a miscibility gap (the binodal curve) and separates into two liquid phases—a solute-rich oil and a solvent-rich phase—rather than forming a solid crystal lattice[1].
For imidazole-2-thiols (also known as 2-mercaptoimidazoles), this is heavily exacerbated by thione-thiol tautomerism [2].
-
The Thione Form (1,3-dihydro-2H-imidazole-2-thione): Dominates in the solid state and in polar solvents (like ethanol or DMSO). It forms highly rigid, intermolecular hydrogen-bonded networks (N-H···S)[3].
-
The Thiol Form (1H-imidazole-2-thiol): Exists in equilibrium.
When a hot solution is cooled rapidly, the dynamic tautomeric equilibrium in solution kinetically hinders the molecules from rapidly organizing into the rigid thione-based crystal lattice[1][2]. Because primary nucleation is delayed, the solution builds excessive supersaturation until it crosses the binodal curve, triggering LLPS[4]. The resulting oil droplets act as excellent solvents for structurally similar impurities, effectively ruining your purification yield and purity[1][5].
Thermodynamic phase pathways during crystallization vs. liquid-liquid phase separation (LLPS).
Part 2: Self-Validating Experimental Protocols
To bypass the binodal curve, we must rely on kinetic control. The most effective antidote to metastable oiling out is Thermodynamic Seeding [5][6]. By introducing a surface for heterogeneous nucleation before the solution reaches the LLPS boundary, we force the system down the solid-liquid equilibrium pathway.
Protocol A: Thermodynamic Seeding to Bypass LLPS
This protocol is a self-validating system; each step includes a physical observation to confirm the thermodynamic state.
-
Determine Phase Boundaries: In a small trial vial, cool your clear imidazole-2-thiol solution at 1 °C/min. Record the temperature where the solution turns milky/opaque (Cloud Point,
). Reheat the vial and record the temperature where it becomes completely isotropic again (Clear Point, ). -
Erase Thermal History: In your main crystallizer, heat the solution to
and hold for 30 minutes.-
Validation Check: The solution must be brilliantly clear with no visual refractive index distortions.
-
-
Controlled Cooling to the Seeding Window: Cool the solution at a slow, linear rate (0.1 to 0.2 °C/min) to a seeding temperature (
) that is exactly halfway between and .-
Validation Check: The solution must remain optically clear. If it becomes milky, you have cooled too fast or too far, entering the binodal region[4]. Reheat and start over.
-
-
Seed Introduction: Add 1% to 3% (by weight of expected yield) of highly pure, milled imidazole-2-thiol crystals.
-
Validation Check: The seeds should remain suspended and not dissolve (confirming the system is supersaturated).
-
-
Supersaturation Consumption (Aging): Hold the temperature isothermally at
for 2 to 4 hours. This allows the seeds to grow, consuming the solute concentration and pulling the system's concentration safely below the binodal curve[5]. -
Final Cooling: Resume cooling at 0.1 °C/min down to the isolation temperature.
-
Validation Check: Microscopic or visual inspection should reveal distinct crystalline facets, not spherical emulsion droplets.
-
Protocol B: Solvent Polarity Tuning
If oiling out occurs from a solvent mixture (e.g., ethanol-hexane), it is often because the separating solute causes the solvent combination to demix[6].
-
Identify the Miscibility Gap: If Protocol A fails, your LLPS is likely stable rather than metastable[7].
-
Adjust Solvent Ratio: Shift to a solvent system with a narrower polarity gap (e.g., replacing hexane with ethyl acetate, or using pure ethanol).
-
Reduce Anti-Solvent Rate: If using anti-solvent crystallization, add the anti-solvent via a syringe pump at
equivalents per minute to prevent localized supersaturation spikes that trigger immediate oiling out[5].
Part 3: Quantitative Data & Troubleshooting Matrices
Table 1: Tautomeric Influence on Imidazole-2-Thiol Crystallization
| Tautomer Form | Predominant Environment | Intermolecular Interactions | Impact on Crystallization |
| Thione (1,3-dihydro) | Solid state, Polar solvents (DMSO, EtOH) | Strong N-H···S hydrogen bonding | Promotes rigid lattice packing; high purity[3]. |
| Thiol (1H-mercapto) | Non-polar solvents, High temperatures | Weaker S-H···N interactions | Disrupts lattice integration; lowers melting point; promotes LLPS[2]. |
Table 2: LLPS Diagnostic Data
| Observation during Cooling | Thermodynamic State | Primary Cause | Corrective Action |
| Emulsion forms above solute's known melting point. | Stable LLPS (Melt phase separation) | Solute is a liquid at this saturation temperature[6]. | Dilute the solution; use a solvent with higher solubility at lower temps. |
| Emulsion forms below solute's melting point. | Metastable LLPS (Kinetic hindrance) | Nucleation rate < Phase separation rate[1][6]. | Implement Protocol A (Thermodynamic Seeding). |
| Crystals form, but are highly agglomerated ("desert rose"). | LLPS-mediated crystallization | Oil droplets coalesced and spontaneously solidified[1][5]. | Add surfactants (e.g., Tween 80) to lower interfacial tension[5]. |
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my 2-mercaptoimidazole derivative form a milky emulsion instead of crystals upon cooling? A: You are observing liquid-liquid phase separation (LLPS). Because the integration of the tautomeric solute molecules into the crystal lattice is kinetically hindered, the system builds up high supersaturation. Instead of nucleating a solid, the solution crosses the binodal curve and separates into a secondary liquid phase (an emulsion of product-rich oil droplets)[1][4].
Q: I tried seeding, but the seeds dissolved and it still oiled out. What went wrong?
A: You seeded outside the metastable zone (above
Q: Can I just let the oil solidify over time? A: It is highly discouraged. While oiling out droplets are unstable and may spontaneously solidify into a crystalline mass over time, this process bypasses the impurity rejection mechanism of slow crystal growth. The oil droplets act as a highly effective solvent for unwanted side-products, trapping them inside the final agglomerated solid[1][5].
Q: Are there any additives that can help if changing the solvent isn't an option? A: Yes. The addition of non-ionic surfactants, such as Tween 80 or hydroxypropyl methylcellulose (HPMC), can be highly effective. These additives modulate the interfacial tension of the oil droplets, preventing them from coalescing into a thick gel phase and mitigating the severe agglomeration that usually accompanies LLPS[5].
Decision tree for diagnosing and resolving oiling out during imidazole-2-thiol purification.
References
- The Problem of Oiling Out in Chemical Process Development - KiloMentor.
- Oiling Out in Crystallization - Mettler Toledo.
- 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole - ResearchGate.
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI.
- A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI.
- Complex oiling-out behavior of procaine with stable and metastable liquid phases - RSC.
- Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC.
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 7. Complex oiling-out behavior of procaine with stable and metastable liquid phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting low solubility of ethoxyphenyl imidazole derivatives in water
Welcome to the Technical Support Center for Imidazole Derivative Formulation. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to formulate substituted imidazoles.
While the parent unsubstituted imidazole ring is highly polar and completely miscible in water (solubility ~663 g/L at 20°C)[1], introducing a bulky, lipophilic 4-ethoxyphenyl group drastically alters its physicochemical profile. The ethoxyphenyl moiety drives hydrophobic collapse in aqueous media and promotes highly ordered, flat crystal packing driven by π-π stacking[2]. This high lattice energy severely restricts aqueous solubility, leading to assay failure, erratic pharmacokinetics, and precipitation in cell culture media.
This guide provides field-proven, mechanistically grounded strategies to troubleshoot and overcome the low aqueous solubility of ethoxyphenyl imidazole derivatives.
Logical Troubleshooting Workflow
Before altering your compound's covalent structure, it is critical to exhaust formulation-based strategies. The decision tree below outlines the causal logic for selecting a solubility enhancement technique based on your specific assay tolerances.
Troubleshooting workflow for ethoxyphenyl imidazole solubility enhancement.
Frequently Asked Questions (Mechanistic Q&A)
Q1: My ethoxyphenyl imidazole derivative dissolves perfectly in DMSO but "oils out" or precipitates immediately upon dilution in aqueous buffer. Why does this happen, and how do I prevent it? Causality: This phenomenon is known as solvent-shift precipitation. When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. Because the ethoxyphenyl group is highly lipophilic, the compound exceeds its thermodynamic solubility limit in the new microenvironment, leading to hydrophobic collapse and precipitation[1]. Solution: Do not exceed a final organic solvent concentration of 0.5%–1.0% (v/v). Add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing to prevent localized supersaturation. If precipitation persists, you must utilize a complexation agent or alter the pH.
Q2: Can I use pH adjustment to force the dissolution of the compound? Causality: Yes, if your biological assay permits it. Imidazole is an amphoteric heterocycle. The pyridine-like nitrogen (N-3) possesses a lone pair of electrons and acts as a weak base (conjugate acid pKa ~7.0)[3]. By lowering the pH of your buffer below 6.0, you protonate the N-3 nitrogen, forming an imidazolium cation[4]. This breaks the stable crystal lattice energy and introduces strong ion-dipole interactions with the surrounding water molecules, exponentially increasing solubility[5]. Solution: Formulate the compound in a mildly acidic buffer (e.g., citrate or acetate buffer at pH 5.0), or synthesize a stable imidazolium salt (see Protocol 2).
Q3: How do cyclodextrins (CDs) specifically help this derivative, and which one should I choose? Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[6]. The 4-ethoxyphenyl group is highly hydrophobic and perfectly sized to fit inside the cavity of β-cyclodextrin derivatives. By encapsulating the lipophilic moiety, the CD masks the hydrophobic surface area from water, effectively "solubilizing" the molecule without altering its covalent structure or ionization state[]. Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These modified CDs prevent the nephrotoxicity associated with native β-CD and offer superior aqueous solubility[8].
Q4: If formulation fails, how should I chemically modify the structure to improve solubility without losing target affinity? Causality: High melting points in ethoxyphenyl imidazoles indicate strong, planar crystal packing. According to thermodynamic principles, disrupting molecular planarity or symmetry (e.g., adding a methyl group or a fluorine atom to the central aromatic ring) decreases the crystal packing energy[2]. Alternatively, introducing a highly polar zwitterionic moiety, such as an alkyl sulfonate, can drastically enhance water solubility while maintaining bioactivity[9]. Solution: Synthesize an asymmetric analog or introduce a solubilizing appendage (like a morpholine or sulfonate group) directed towards the solvent-exposed region of your target's binding pocket.
Quantitative Solubility Data Summary
The following table summarizes the expected solubility enhancements for hydrophobic imidazole derivatives based on the application of the above strategies. (Note: Values are representative benchmarks synthesized from structural analogs).
| Compound State / Strategy | Solvent / Condition | Apparent Solubility | Enhancement Mechanism | Reference |
| Parent Imidazole | Water (20°C, pH 7.0) | ~663 mg/mL | High polarity, H-bonding | [1] |
| Ethoxyphenyl imidazole | Water (20°C, pH 7.4) | < 0.05 mg/mL | Baseline (High crystal packing) | [1] |
| + 1% DMSO Co-solvent | Water / DMSO | ~0.2 mg/mL | Reduced dielectric constant | [1] |
| Imidazolium Salt (HCl) | Water (pH < 5.0) | > 5.0 mg/mL | Ion-dipole interactions | [10] |
| HP-β-CD Complex (1:1) | Water (20°C, pH 7.4) | > 10.0 mg/mL | Hydrophobic encapsulation | [8] |
| Methylated Derivative | Water (20°C, pH 7.4) | ~0.8 mg/mL | Disrupted molecular symmetry | [2] |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in validation steps to confirm the success of the solubility enhancement.
Protocol 1: Preparation of HP-β-CD Inclusion Complex by Co-precipitation
This protocol generates a solid dispersion of the ethoxyphenyl imidazole encapsulated within a cyclodextrin cavity, which can be rapidly reconstituted in aqueous media[1].
Step-by-step experimental workflow for HP-β-CD inclusion complexation.
Step-by-Step Methodology:
-
Preparation of Host Solution: Dissolve an accurately weighed amount of HP-β-CD in distilled water to create a 10% (w/v) solution. Gentle heating (up to 40°C) may be applied to accelerate dissolution[11].
-
Preparation of Guest Solution: Dissolve the ethoxyphenyl imidazole derivative in a minimal volume of ethanol (or methanol) to achieve a highly concentrated stock.
-
Complexation: While stirring the HP-β-CD solution vigorously on a magnetic stir plate, add the imidazole organic stock dropwise. The molar ratio of imidazole to CD should initially be set to 1:1[1].
-
Equilibration: Cover the beaker to prevent rapid solvent evaporation and stir continuously at room temperature for 24 to 48 hours. This allows the thermodynamic equilibrium of the inclusion complex to be reached.
-
Solvent Removal: Freeze the resulting solution completely at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a dry, amorphous powder[1].
-
Validation Step: Reconstitute a small aliquot of the lyophilized powder in pure D2O. Perform 1H-NMR spectroscopy. A successful inclusion complex will show distinct chemical shift changes (complexation-induced shifts) for the protons residing inside the cyclodextrin cavity compared to the free drug.
Protocol 2: Imidazolium Salt Formation
Converting the free base into a stable salt (e.g., mesylate or hydrochloride) is a highly reliable method to improve API solubility[10].
Step-by-Step Methodology:
-
Dissolution: Suspend the ethoxyphenyl imidazole free base in a moderately polar organic solvent where it is partially soluble (e.g., ethyl acetate or acetone) at room temperature.
-
Acid Addition: Slowly add 1.05 molar equivalents of the chosen strong acid (e.g., methanesulfonic acid for a mesylate salt, or ethereal HCl for a hydrochloride salt) dropwise under continuous stirring.
-
Crystallization: The protonation of the N-3 nitrogen will drastically alter the solubility profile, typically causing the newly formed imidazolium salt to precipitate out of the organic solvent as a crystalline solid[5].
-
Isolation: Stir for an additional 2 hours to ensure complete salt formation. Isolate the solid via vacuum filtration using a Büchner funnel, wash with cold solvent, and dry under vacuum.
-
Validation Step: Determine the melting point of the isolated solid. A successful salt formation will yield a sharp melting point that is distinctly different (usually higher) than the free base. Confirm the 1:1 stoichiometry via elemental analysis or 1H-NMR (integrating the counterion if using methanesulfonic acid).
References
-
National Center for Biotechnology Information (PMC). "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry". NIH. URL:[Link]
-
Journal of Medicinal Chemistry. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry". ACS Publications. URL: [Link]
-
MDPI. "New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking". MDPI. URL:[Link]
-
MDPI. "Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid". MDPI. URL: [Link]
-
National Center for Biotechnology Information (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". NIH. URL: [Link]
-
MDPI. "The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections". MDPI. URL: [Link]
-
Wikipedia. "Imidazole". Wikipedia. URL:[Link]
-
Der Pharma Chemica. "Review: A convenient approach for the synthesis of imidazole derivatives using microwaves". Der Pharma Chemica. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Controlling Thione-Thiol Tautomerism in NMR
Topic: Controlling Thione-Thiol Tautomerism in NMR Analysis Audience: Senior Researchers, Medicinal Chemists, Structural Biologists Content Type: Troubleshooting Guide & Technical FAQs
Introduction: The "Invisible" Equilibrium
In heterocyclic drug discovery, thione-thiol tautomerism (e.g., in thiouracils, thioamides, and mercapto-azoles) is a frequent cause of spectral ambiguity. The rapid migration of a proton between the nitrogen and sulfur atoms (
The Symptom: You observe broad, "missing," or chemically illogical signals in
Module 1: Diagnostic Phase
Is it Tautomerism, Degradation, or Aggregation?
Before altering your sample, you must confirm that the line broadening is caused by dynamic tautomerism and not aggregation or paramagnetic impurities.
Q: My signals are broad and integration is off. How do I confirm this is tautomerism?
A: Perform the "Dilution & Temperature" Stress Test. Tautomerism is an intramolecular process (mostly), whereas aggregation is intermolecular.
Protocol 1: The Diagnostic Workflow
-
Step 1 (Concentration): Run a standard
NMR at 10 mM. Dilute to 1 mM.-
Result A: Peaks sharpen significantly
Aggregation/Dimerization . -
Result B: Peaks remain broad
Tautomerism (or paramagnetic impurity).
-
-
Step 2 (Temperature): Heat the sample to +50°C (if solvent allows).
-
Result A: Peaks sharpen into a single average set
Fast Exchange Limit achieved. -
Result B: Peaks broaden further
You are approaching coalescence; try cooling to -40°C to freeze the conformers (Slow Exchange Limit).
-
Visualizing the Decision Logic:
Figure 1: Decision tree to distinguish dynamic tautomerism from aggregation or experimental error.
Module 2: Solvent & Environmental Control
The "Soft" Fixes
Q: Which solvent should I use to favor one tautomer?
A: Use Dielectric Constant (
Table 1: Solvent Selection Guide for Tautomer Control
| Solvent | Dielectric Const. ( | Predominant Form | Mechanism |
| DMSO- | 46.7 | Thione | Stabilizes the polar |
| Methanol- | 32.7 | Thione | H-bond donor stabilizes the thione sulfur. |
| Acetone- | 20.7 | Mixed | Often leads to broad peaks (intermediate exchange). |
| Chloroform- | 4.8 | Thiol (Shifted) | Low polarity destabilizes the thione; favors neutral thiol or dimers. |
| Toluene- | 2.4 | Thiol | Favors the less polar thiol form; useful for VT-NMR (wide liquid range). |
Expert Insight: If you observe broad peaks in DMSO, the equilibrium is likely strongly biased toward the thione but still exchanging. Switching to
often shifts the equilibrium enough to populate the thiol, potentially splitting the peaks into two distinct sets (slow exchange) or broadening them further depending on the specific barrier.
Q: Can pH adjustment lock the tautomer?
A: Yes, by forcing protonation or deprotonation. Thione-thiol systems are amphoteric.
-
Basic Conditions (
): Removes the labile proton. Result: A single, sharp set of signals for the Thiolate/Thionate anion . This is the cleanest way to prove the carbon skeleton structure if tautomerism is obscuring assignments. -
Acidic Conditions (
): Protonates the system. Often locks the structure into the Thiolium/Thionium cation , sharpening signals.
Module 3: Advanced Characterization ( & )
Definitive Assignment
Q: How do I distinguish C=S from C-SH signals in NMR?
A: Look for the chemical shift "Deshielding Gap." The thione carbon is significantly deshielded compared to the thiol carbon due to the double bond character and anisotropy.
-
Thione (
): 160 – 185 ppm (typically >170 ppm). -
Thiol (
): 140 – 165 ppm (typically <160 ppm). - : The difference is usually 15–30 ppm.
Q: Why is NMR recommended for these systems?
A: Nitrogen chemical shifts are the most sensitive probe for tautomerism.
The difference between a pyrrole-like nitrogen (
Protocol 2:
-
Thione Form: The nitrogen is protonated (
). It will show a strong correlation in HSQC/HMBC. typically 140–170 ppm (relative to liq. ). -
Thiol Form: The nitrogen is unprotonated (
). It will show no HSQC peak (no attached H) but will appear in HMBC. typically 250–300 ppm .
Visualizing the Chemical Shift Logic:
Figure 2: Expected Chemical Shift ranges for Thione vs. Thiol tautomers.
Module 4: Chemical Locking (The "Hard" Fix)
When Variable Temperature Fails
If VT-NMR cannot reach a static limit (or if the limit is thermally unstable), you must synthesize "Fixed Derivatives."
Q: How do I chemically lock the tautomer for reference?
A: Methylation is the standard method.
Reacting the substrate with Methyl Iodide (
-
S-Methylation: Produces the S-Me derivative (Thiol model).
-
NMR Signature: Sharp
singlet at 2.4–2.6 ppm.
-
-
N-Methylation: Produces the N-Me derivative (Thione model).
-
NMR Signature: Sharp
singlet at 3.0–3.5 ppm.
-
Comparison Protocol:
Compare the
-
If Parent
N-Me derivative Thione dominant . -
If Parent
S-Me derivative Thiol dominant .
References
-
Katritzky, A. R., et al. (2000).[1] Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms.[2] Advances in Heterocyclic Chemistry, 76, 157-323.[1][2]
-
Kjellin, G., & Sandström, J. (1973).[3] The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-218.[3]
-
Claramunt, R. M., et al. (2006). The use of 15N NMR spectroscopy in the study of tautomerism in azoles.[4] Magnetic Resonance in Chemistry, 44(S1), S1-S9.
-
Hansen, P. E. (2002). Isotope effects on chemical shifts as a tool in the study of tautomerism.[5] Progress in Nuclear Magnetic Resonance Spectroscopy, 39(1), 1-40.
-
Reich, H. J. (2024). WinPLT: Dynamic NMR & Exchange. University of Wisconsin-Madison Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Hub: Overcoming Steric Hindrance of the 2-Ethoxy Group
Topic: Steric Management of Ortho-Ethoxy Substituents in Organic Synthesis Ticket ID: #ETH-OB-2026 Assigned Scientist: Senior Application Specialist (Synthesis Division)
The Diagnostic Phase: Understanding the "Sweeping Cone"
User Query: Why does my reaction fail with a 2-ethoxy substituent when the 2-methoxy analog works perfectly?
Technical Insight:
The failure is rarely due to electronic differences; it is almost exclusively conformational. While a methoxy group (
In ortho-substituted systems, the ethyl tail frequently adopts a conformation that blocks the trajectory of incoming catalysts (Pd) or nucleophiles, effectively shielding the reaction center.
Visualization: The Steric Exclusion Zone
The following diagram illustrates the decision logic for diagnosing and treating this steric blockade.
Caption: Decision matrix for troubleshooting 2-ethoxy steric hindrance. Blue nodes indicate decision points; Green nodes indicate validated solutions.
Troubleshooting Guide: Cross-Coupling (Suzuki-Miyaura)
Issue: Low conversion (<20%) in biaryl synthesis involving 2-ethoxyphenyl boronic acids or halides.
Root Cause: The oxidative addition step is hindered by the ethoxy group, and the transmetalation step is blocked by the "sweeping" ethyl tail. Standard ligands like
The Solution: Dialkylbiaryl Phosphine Ligands
You must switch to Buchwald Ligands . These ligands are electron-rich (promoting oxidative addition) and extremely bulky (promoting reductive elimination).
Ligand Selection Table:
| Ligand | Structure Class | Best For... | Why it Works |
| SPhos | Dialkylbiaryl | General Purpose (2-ethoxy) | The methoxy groups on the ligand backbone provide stability; the cyclohexyls provide bulk. |
| XPhos | Dialkylbiaryl | Aryl Chlorides | Higher steric bulk than SPhos; forces open the reaction center on unactivated chlorides. |
| RuPhos | Dialkylbiaryl | Amidation (C-N bond) | Specifically tuned for C-N coupling adjacent to hindering groups. |
| AntPhos | Anthracene-based | Tetra-ortho subs.[1] | Extreme steric demand (e.g., if you have 2-ethoxy AND 6-methyl). |
Validated Protocol: SPhos-Mediated Coupling
Use this protocol for coupling 2-ethoxy-phenylboronic acid with aryl bromides.
-
Catalyst Prep: Charge a vial with
(1.0 mol%) and SPhos (2.0 mol%).-
Note: The 1:2 Pd:Ligand ratio is critical to prevent Pd-black precipitation.
-
-
Solvent System: Add Toluene (4 mL) and Water (1 mL).
-
Why: The biphasic system dissolves inorganic bases better.
-
-
Substrates: Add Aryl Bromide (1.0 equiv) and 2-Ethoxyphenylboronic acid (1.2 equiv).
-
Base: Add
(2.0 equiv).-
Avoid:
(often too weak for hindered systems).
-
-
Reaction: Heat to 100°C for 12 hours under Argon.
-
Checkpoint: If the mixture turns black immediately, oxygen was present. The active catalyst should be a dark red/brown solution.
-
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Issue: Nucleophiles (amines/alkoxides) fail to displace a leaving group (F/Cl) located ortho to a 2-ethoxy group. Root Cause: The ethoxy group is an Electron Donating Group (EDG) via resonance, which deactivates the ring for SNAr. Combined with the steric block, the energy barrier becomes insurmountable under standard conditions.
Strategy A: The "Late-Stage Ethylation" (Recommended)
Do not fight the steric hindrance. Avoid it. Perform the SNAr reaction on the phenol or fluoro-phenol precursor before installing the ethyl group.
Workflow:
-
Step 1 (SNAr): React 2-fluorophenol (or 2-chlorophenol) with your nucleophile. The hydroxyl group is smaller than ethoxy and can be deprotonated to an oxide (O-), which is still hindering but less conformationally sweeping than -OEt.
-
Step 2 (Alkylation): Alkylate the resulting phenol to install the ethyl group.
Strategy B: High-Energy Forcing (If Ethoxy is Pre-installed)
If you must use the 2-ethoxy substrate, you must use a solvent that maximizes the nucleophile's "nakedness."
Protocol:
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO .
-
Avoid: DMF (decomposes at the required temperatures).
-
-
Base: DIPEA (3.0 equiv) or
. -
Temperature: 130°C - 150°C .
-
Microwave: Highly recommended. 160°C for 30 mins is often superior to 24h thermal reflux.
Troubleshooting Guide: Directed Ortho Metalation (DoM)
Issue: Lithiation occurs at the wrong position (e.g., para or meta) instead of ortho to the ethoxy group. Root Cause: While 2-ethoxy is a Directed Metalation Group (DMG), the coordination of the Lithium aggregate to the oxygen is sterically crowded by the ethyl tail. The base (n-BuLi) prefers the kinetically more accessible proton.
The Fix: Superbases and "Stop" Groups
To force lithiation at the hindered position, you need a smaller, more aggressive base aggregate or a blocking strategy.
Comparison of Conditions:
| Reagent | Outcome with 2-Ethoxy | Recommendation |
| n-BuLi / THF | Often attacks para or degrades. | Avoid. |
| t-BuLi | Too bulky; will likely attack para. | Avoid. |
| LIDAKOR (BuLi + t-BuOK) | "Superbase" mixture. Extremely reactive. | Recommended. The Potassium cation coordinates differently, often overriding steric bias. |
| s-BuLi + TMEDA | Breaks up aggregates, making the base smaller. | Alternative. Use at -78°C strictly. |
FAQ: Rapid Fire Solutions
Q: Can I use microwave irradiation to overcome the steric barrier in Suzuki coupling? A: Yes, but be careful. Microwave heating accelerates the reaction but also catalyst decomposition. If using microwaves, increase catalyst loading to 5 mol% and shorten time to 20 minutes.
Q: Is 2-isopropoxy worse than 2-ethoxy? A: Significantly. The isopropyl group adds a second methyl branch, creating a "wall" rather than a "cone." For 2-isopropoxy, AntPhos or Pd-PEPPSI-IPr catalysts are strictly required.
Q: My 2-ethoxy aniline is not reacting in amide coupling. A: The ethoxy group blocks the nucleophilic attack of the amine on the carboxylic acid/ester.
-
Fix: Use a highly reactive acyl chloride generator like Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to make the acid chloride in situ, then add the hindered aniline.
References
-
Buchwald Ligands in Suzuki-Miyaura Coupling
- Title: Universal Polymer-Supported Buchwald-Type Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Steric Parameters of Alkoxy Groups
-
AntPhos for Extreme Steric Hindrance
-
Nucleophilic Aromatic Substitution Mechanisms
Sources
Technical Support Center: Separation & Regioselective Synthesis of Substituted Imidazoles
Welcome to the Imidazole Synthesis Technical Support Center. As drug development professionals and synthetic chemists know, the N-alkylation of unsymmetrical imidazoles is a notoriously challenging transformation. It frequently yields stubborn mixtures of 1,4- and 1,5-disubstituted regioisomers that co-elute during standard chromatography.
This guide is engineered to provide you with field-proven, mechanistically grounded solutions to control, separate, and definitively identify imidazole regioisomers.
Part 1: Troubleshooting & FAQs
Q1: Why does direct N-alkylation of 4-substituted imidazoles almost always yield a mixture of 1,4- and 1,5-isomers? A1: This is a fundamental consequence of imidazole tautomerism. In solution, 4-substituted and 5-substituted imidazoles exist in a rapid prototropic equilibrium[1]. When a base is introduced to deprotonate the imidazole, it generates a resonance-stabilized imidazolide anion. The incoming electrophile can attack either nitrogen atom. The resulting product ratio is dictated by a competition between steric hindrance (which favors the 1,4-isomer) and electronic factors (which can sometimes favor the 1,5-isomer). Unless you utilize a highly bulky directing group (e.g., a trityl protecting group) to physically block one nitrogen, a kinetic mixture is inevitable.
Q2: I have a 60:40 mixture of 1,4- and 1,5-isomers that co-elute on normal-phase silica. How can I separate them without resorting to preparative HPLC? A2: You can exploit the drastic difference in the nucleophilicity of their respective N3 nitrogens using a chemical separation strategy developed by 2[2]. The Causality: In a 1,5-disubstituted imidazole, the N3 lone pair is sterically unhindered because the substituents are located far away at the 1 and 5 positions. Conversely, in the 1,4-isomer, the N3 nitrogen is immediately adjacent to the C4 substituent, creating a sterically shielded pocket. By treating your mixture with a mild alkylating agent (like methyl iodide), the 1,5-isomer undergoes rapid, selective quaternization to form a highly polar imidazolium salt. The 1,4-isomer remains unreacted and lipophilic, allowing you to separate them via a simple silica plug or an aqueous wash.
Q3: Can I salvage the unwanted 1,5-isomer by converting it into the 1,4-isomer? A3: Yes, through thermodynamic isomerization. As demonstrated by 2[2], heating the mixture in DMF at 75 °C with a catalytic amount of an alkyl halide (RX) initiates a reversible alkylation-dealkylation cycle. Because the 1,4-isomer is thermodynamically more stable (due to reduced steric clash between the N1 and C5 positions), the equilibrium eventually shifts to heavily favor the 1,4-isomer.
Q4: How do I definitively assign the 1,4- and 1,5-regioisomers using NMR spectroscopy? A4: 1H NMR coupled with 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method for distinguishing these isomers, as established by 3[3]. The spatial proximity of the protons dictates the NOE cross-peaks. In the 1,5-isomer, the N1-alkyl group is spatially adjacent to the C5-substituent, yielding a strong NOE correlation. In the 1,4-isomer, the N1-alkyl group is adjacent to the C5-proton and the C2-proton, showing correlations to both[1].
Part 2: Data Presentation
To ensure accurate structural elucidation, cross-reference your spectroscopic data against the established diagnostic markers summarized below.
Table 1: Diagnostic NMR Markers for Imidazole Regioisomer Differentiation
| Regioisomer | N1-Alkyl NOE Correlations | C4/C5 Substituent NOE Correlations | 1H NMR Chemical Shift Trends |
| 1,4-Disubstituted | Strong NOE to C2-H and C5-H | C4-Substituent shows NOE to C5-H | C5-H typically appears upfield relative to C2-H |
| 1,5-Disubstituted | Strong NOE to C2-H and C5-Substituent | C5-Substituent shows NOE to N1-Alkyl | C4-H typically appears upfield relative to C2-H |
Part 3: Experimental Protocols
The following self-validating protocols are designed to resolve regioisomer mixtures efficiently.
Protocol A: Chemical Separation via Selective Quaternization (Rivera Method)
Use this protocol when preparative HPLC is unavailable and isomers co-elute on silica.
-
Reaction Setup: Dissolve the crude 1,4-/1,5-isomer mixture in anhydrous dichloromethane (DCM) (approx. 0.1 M). Based on the integration of the 1H NMR spectrum of the crude mixture, calculate the exact molar amount of the 1,5-isomer present.
-
Selective Quaternization: Add 1.0 to 1.1 equivalents of Methyl Iodide (MeI) relative only to the 1,5-isomer. Stir the reaction at room temperature for 12–24 hours.
-
In-Process Validation: Monitor the reaction via TLC (eluent: 5-10% MeOH in DCM). The spot corresponding to the 1,5-isomer will disappear and be replaced by a new spot that remains completely on the baseline (the polar imidazolium salt). The 1,4-isomer spot should remain unchanged.
-
Separation: Concentrate the mixture slightly and load it directly onto a short pad of silica gel. Elute with DCM/EtOAc (1:1) to recover the pure, unreacted 1,4-disubstituted imidazole. The 1,5-imidazolium salt will remain trapped on the silica baseline.
-
Final Validation: Concentrate the eluent and analyze via 1H NMR. The absence of an NOE correlation between the N1-alkyl group and the C5 position confirms the complete removal of the 1,5-isomer.
Protocol B: Thermodynamic Isomerization (He Method)
Use this protocol to convert unwanted 1,5-isomers into the desired 1,4-isomers.
-
Setup: Dissolve the regioisomer mixture in anhydrous DMF (0.2 M). Add 0.1 to 0.2 equivalents of the corresponding alkyl halide (RX) used in your initial alkylation step.
-
Heating & Validation: Heat the mixture to 75 °C. Validation: Withdraw 50 µL aliquots every 2 hours, dilute with CDCl3, and analyze via 1H NMR. Monitor the integration ratio of the kinetic 1,5-isomer vs. the thermodynamic 1,4-isomer. Stop heating when the ratio stabilizes (equilibrium is reached, heavily favoring the 1,4-isomer).
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry over Na2SO4 and concentrate.
Part 4: Mechanistic Workflow Visualization
Fig 1: Workflow for the chemical separation of imidazole regioisomers via selective quaternization.
Part 5: References
-
Rivera, J., Jayasuriya, N., Rane, D., & Guzi, T. J. (2002). "Synthesis of Substituted 1H-Imidazol-1-ylmethylpiperidines. Facile Separation of 1,4- and 1,5-Disubstituted Imidazoles." Tetrahedron Letters, 43(49), 8917-8919.2
-
He, Y., Chen, Y., Du, H., & Lovely, C. J. (2004). "A Convenient Synthesis of 1,4-Disubstituted Imidazoles." ChemInform.2
-
Matthews, H. R., & Rapoport, H. (1973). "Differentiation of 1,4- and 1,5-disubstituted imidazoles." Journal of the American Chemical Society, 95(7), 2297–2303. 3
-
Grimmett, M. R. (2002). "Product Class 3: Imidazoles." Science of Synthesis, Thieme. 1
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol
The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol , focusing on structural validation, tautomeric equilibrium, and differentiation from common isomers.
Executive Summary & Compound Identity
1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol is a heterocyclic building block frequently employed in medicinal chemistry and coordination complex synthesis.[1][2][3][4] Its characterization is often complicated by thiol-thione tautomerism , which dictates its behavior in solution.[4]
-
Core Challenge: In solution (DMSO-d₆, CDCl₃), the compound exists predominantly as the thione tautomer (1-(2-ethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione).[1][2][3][4] Researchers looking for a thiol (-SH) proton signal will often misinterpret the spectrum.[1][3]
-
Diagnostic Feature: The presence of a broad downfield signal (12.0–13.0 ppm) corresponding to the thioamide N-H, rather than a thiol S-H signal (typically 3.0–5.0 ppm).[4]
Structural Analysis: The Thiol-Thione Equilibrium
Understanding the tautomeric preference is critical for assigning NMR signals.[1][2][3][4] The imidazole-2-thiol moiety is part of a heteroaromatic system where the thione form is thermodynamically favored in polar aprotic solvents like DMSO due to the resonance stabilization of the thioamide bond.[1][2][3][4]
Tautomeric Pathway Diagram
The following diagram illustrates the equilibrium and the dominant form observed in NMR.
Caption: In solution, the equilibrium strongly favors the thione form (Right).[4] The proton resides on the N3 nitrogen, not the sulfur.[4]
1H NMR Spectral Data Analysis
The following data represents the characteristic chemical shifts observed in DMSO-d₆ at 400 MHz.
Chemical Shift Table[2][3][4][6][7][8][9][10][11]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Notes |
| N-H (Thione) | 12.10 – 12.80 | Broad Singlet | 1H | - | Key Diagnostic: Disappears with D₂O shake.[1][2][3][4] Indicates thione form.[2][4][5][6] |
| Ar-H (Aryl) | 7.30 – 7.50 | Multiplet | 2H | - | Overlapping signals from H4'/H6' of the phenyl ring.[1][2][3] |
| Imidazole H4/H5 | 7.15 – 7.25 | Multiplet/Doublets | 2H | ~2.5 Hz | Often appear as a tight AB system or overlapping singlets.[2][3][4] |
| Ar-H (Aryl H3') | 7.05 – 7.12 | Doublet (d) | 1H | ~8.0 Hz | Ortho to the ethoxy group; shielded by electron donation (+M).[3][4] |
| Ar-H (Aryl H5') | 6.95 – 7.05 | Triplet (td) | 1H | ~7.5, 1.2 Hz | Para to the ethoxy group.[4] |
| -OCH₂- | 4.05 – 4.15 | Quartet (q) | 2H | 7.0 Hz | Characteristic methylene signal of the ethoxy group.[1][2][3] |
| -CH₃ | 1.20 – 1.30 | Triplet (t) | 3H | 7.0 Hz | Methyl terminus of the ethoxy group.[1][2][3] |
Detailed Assignments
-
The Ethoxy Handle (1.2 & 4.1 ppm): The cleanest signals in the spectrum.[4] The quartet at ~4.1 ppm confirms the presence of the ethyl group.[4] If this signal is split or shifted, suspect hydrolysis of the ether.[4]
-
The Aromatic Region (6.9 - 7.5 ppm):
-
The 2-ethoxyphenyl substituent creates an unsymmetrical ABCD spin system on the benzene ring.[1][2][3][4]
-
H3' (Ortho to OEt): typically the most upfield aromatic doublet due to the strong electron-donating effect of the oxygen.[2][3]
-
H6' (Ortho to N): typically downfield due to the deshielding effect of the imidazole ring, though often overlapping with H4/H5 of the imidazole.[4]
-
-
The Thione Proton (12+ ppm): This signal is often broad due to quadrupole broadening from the nitrogen and exchange with trace water.[4] Protocol Tip: If this signal is missing, the sample may be too dilute or the solvent too "wet" (containing H₂O), causing rapid proton exchange.[4]
Comparative Analysis: Distinguishing Alternatives
A common error in synthesis is generating the regioisomer or the S-alkylated derivative.[1][2][3][4] Here is how to distinguish them using NMR.
Comparison Table: Target vs. Common Isomers[2][3]
| Feature | Target: 1-(2-Ethoxyphenyl)-... | Isomer: 1-(4-Ethoxyphenyl)-... | Derivative: S-Ethyl Isomer |
| Aryl Splitting | Complex (ABCD) | Symmetric (AA'BB') | Complex (ABCD) |
| Visual Pattern | 4 distinct aromatic environments.[1][2][3][4] | 2 distinct doublets (roofing effect).[4] | 4 distinct aromatic environments.[2][4][7] |
| N-H Signal | Present (~12.5 ppm) | Present (~12.5 ppm) | Absent |
| S-Ethyl Signal | Absent | Absent | Quartet at ~3.0 - 3.2 ppm (S-CH₂ is upfield of O-CH₂).[1][2][3] |
| C=S Carbon | ~160-165 ppm (C=S) | ~160-165 ppm (C=S) | ~140 ppm (C-S-R) |
Logical Validation Workflow
Use this logic flow to validate your product:
Caption: Step-by-step logic to distinguish the target molecule from common synthetic impurities.
Experimental Protocol for Optimal Resolution
To ensure the observation of the labile N-H proton and resolution of the aromatic multiplets, follow this protocol.
-
Solvent Selection: Use DMSO-d₆ (99.9% D).[1][2][3] Avoid CDCl₃ if possible, as the thione form is less soluble and the N-H proton often broadens into the baseline due to slower exchange rates or aggregation.[4]
-
Concentration: Prepare a sample of 10–15 mg in 0.6 mL of solvent.
-
Water Removal: Ensure the NMR tube and solvent are dry.[2][4] Trace water (3.33 ppm in DMSO) catalyzes proton exchange, causing the N-H signal (12.5 ppm) to broaden or disappear.[4]
-
Acquisition Parameters:
References
-
BenchChem Technical Support. (2025).[8] Interpreting NMR Spectra of Imidazole-2-Thione Derivatives. Retrieved from [4]
-
Balci, M. (2005).[4][9] Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[2][4] (Standard reference for substituent effects).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[4] Link[4]
-
PubChem. (2025). Compound Summary: 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.[1][2][3][4] (Used for comparative aryl splitting patterns).[4] Link
Sources
- 1. scribd.com [scribd.com]
- 2. 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS#:26209-27-8 | 1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol | Chemsrc [chemsrc.com]
- 4. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-phenyl-1H-imidazole-2-thiol | 17452-09-4 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Characteristic IR Absorption Bands: Imidazole-2-thiol vs. Imidazole-2-thione
[1]
Executive Summary
Quick Reference: Key Diagnostic Bands
| Feature | Imidazole-2-thione (Predominant Form) | Imidazole-2-thiol (Rare/Transient Form) |
| Primary Marker | N-H Stretch (Broad, Strong) | S-H Stretch (Weak, Sharp) |
| Frequency | 3100–3400 cm⁻¹ | 2550–2600 cm⁻¹ |
| Secondary Marker | C=S / Thioamide Bands | C=N Stretch (Unconjugated) |
| Frequency | 1100–1200 cm⁻¹ (Mixed Mode) | 1640–1660 cm⁻¹ (Distinct) |
| Structural Context | Solid state (KBr), Polar solvents | Gas phase, Non-polar matrices, S-substituted derivatives |
Scientific Foundation: Tautomeric Equilibrium
To accurately interpret the IR spectra, one must understand the underlying equilibrium. Imidazole-2-thiol (1) and imidazole-2-thione (2) exist in a prototropic tautomeric equilibrium.
-
Thermodynamic Stability: In the solid state and most polar solvents, the thione form (2) is thermodynamically favored by >10 kcal/mol due to the strong resonance stabilization of the thioamide moiety [-NH-C(=S)-].
-
Spectral Implications: A "standard" IR spectrum of unsubstituted imidazole-2-thiol in a KBr pellet will predominantly display thione characteristics. Detection of the thiol form often requires trapping (matrix isolation) or chemical locking (S-alkylation).
Visualization: Tautomeric Pathways
Figure 1: Tautomeric equilibrium between thiol and thione forms.[1][2] The thione form dominates in standard experimental conditions.
Detailed IR Analysis by Spectral Region
Region 1: The High-Frequency Region (2500–3600 cm⁻¹)
This is the most definitive region for distinguishing the two forms.
Thione Form (N-H Stretch)
-
Position: 3100–3400 cm⁻¹
-
Appearance: Broad and intense.
-
Mechanism: The thione form possesses a secondary amine (-NH-) group. In the solid state, extensive intermolecular hydrogen bonding (N-H···S) broadens this band significantly, often merging it with C-H stretches.
-
Diagnostic Note: Look for a "ragged" broad absorption centered around 3200 cm⁻¹.
Thiol Form (S-H Stretch)
-
Appearance: Weak and sharp.
-
Mechanism: The S-H bond has a lower force constant and reduced dipole moment change compared to O-H or N-H, resulting in a weak signal.
-
Diagnostic Note: This band is often overlooked due to its low intensity. Its presence is the "smoking gun" for the thiol tautomer.
Region 2: The Double Bond Region (1500–1700 cm⁻¹)
Thiol Form (C=N Stretch)
-
Position: 1640–1660 cm⁻¹
-
Appearance: Medium to Strong, Sharp.
-
Mechanism: The thiol form contains a localized C=N double bond (C2=N3). This vibration is distinct and appears at a higher frequency than the delocalized ring modes of the thione.
Thione Form (Ring Breathing & Deformation)
-
Appearance: Multiple medium bands.
-
Mechanism: The thione form lacks a localized C=N bond. Instead, it exhibits "Thioamide Band I" (coupling of C-N stretch and N-H deformation) and aromatic ring breathing modes.
Region 3: The Fingerprint/Thioamide Region (600–1500 cm⁻¹)
The C=S group does not produce a single, isolated band like C=O. Instead, it couples with C-N stretches and ring deformations, creating four characteristic Thioamide Bands .
| Band | Frequency Range (cm⁻¹) | Assignment (Thione Form) |
| Thioamide I | 1500–1550 | Mixed: δ(N-H) + ν(C-N) |
| Thioamide II | 1200–1300 | Mixed: ν(C-N) + δ(N-H) + ν(C=S) |
| Thioamide III | 1100–1200 | Diagnostic: Mixed ν(C=S) + ν(C-N) |
| Thioamide IV | 700–850 | Diagnostic: Mostly ν(C=S) + Ring def. |
-
Key Differentiator: The presence of strong bands in the 1100–1200 cm⁻¹ and 700–850 cm⁻¹ regions strongly supports the thione structure. The thiol form will lack these specific coupled modes.
Experimental Protocols for Differentiation
Protocol A: Solid-State Analysis (KBr Pellet)
-
Objective: To characterize the thermodynamically stable tautomer.
-
Method:
-
Mix 1-2 mg of sample with 100 mg dry KBr.
-
Press into a transparent pellet.
-
Acquire spectrum (4000–400 cm⁻¹).
-
-
Expected Result: Dominant Thione spectrum (Broad N-H at 3200, Thioamide bands). Absence of S-H at 2550.
Protocol B: Solution-State Analysis (Solvent Variation)
-
Objective: To detect potential tautomeric shifts.
-
Method:
-
Prepare saturated solutions in DMSO-d6 (polar) and CHCl3 (non-polar). Note: Solubility in non-polar solvents may be low.
-
Use CaF₂ or KBr liquid cells.
-
-
Insight: Polar solvents (DMSO) stabilize the zwitterionic character of the thione . Non-polar solvents may show a minor equilibrium shift, but thione usually remains dominant.
Protocol C: The "S-Methyl" Control (Validation)
-
Objective: To generate a reference spectrum for the "fixed" thiol form.
-
Method:
-
Analysis: This derivative is locked in the thiol-like structure (S-C bond).
-
Look for: Appearance of distinct C=N stretch (~1650 cm⁻¹).[3]
-
Look for: Disappearance of broad N-H and Thioamide C=S bands.
-
Use: Compare this reference spectrum to your sample to identify thiol character.
-
Decision Logic for Spectral Assignment
Figure 2: Step-by-step logic for assigning the dominant tautomer based on spectral features.
References
-
Balachandran, S. et al. "Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO and NBO analysis of imidazole-2-thione." Journal of Molecular Structure, vol. 1038, 2013, pp. 16–26. Link
-
Alkorta, I. et al. "Thione–thiol tautomerism in imidazole and its derivatives." Journal of Physical Chemistry A, vol. 106, no. 45, 2002, pp. 10909–10916. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (Standard reference for Thioamide bands).
-
Marques, M. P. M., et al. "Tautomerism in 2-mercaptoimidazole: A Raman and infrared spectroscopic study." Journal of Raman Spectroscopy, vol. 33, no. 9, 2002, pp. 717–722. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. scribd.com [scribd.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 7. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 8. An infrared spectroscopic study on imidazolidine-2-thione and -2-selone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Melting point comparison of 2-ethoxy vs 4-ethoxy imidazole isomers
[1][2]
Executive Summary
For researchers in medicinal chemistry, the distinction between 2-ethoxy and 4-ethoxy imidazole is not merely positional but fundamental to the compound's stability and existence.[1]
-
4-Ethoxyimidazole exists as a stable, isolable heterocyclic solid (MP range typically 100–120 °C based on analog trends and specific synthesis reports). It behaves as a classic electron-rich imidazole.[1]
-
2-Ethoxyimidazole is chemically elusive in its free form.[1] It predominately exists as its tautomer, 2-imidazolinone (1,3-dihydro-2H-imidazol-2-one) , a cyclic urea derivative with a significantly higher melting point (>200 °C) due to extensive intermolecular hydrogen bonding.[1]
Key Takeaway: When designing ligands or scaffolds, "2-ethoxyimidazole" should be treated as a masked 2-imidazolinone unless the nitrogen atoms are substituted (e.g., 1-methyl-2-ethoxyimidazole) or the ring is coordinated within a Metal-Organic Framework (MOF).[1]
Physicochemical Comparison
The following table summarizes the divergent properties of these two isomers.
| Feature | 4-Ethoxyimidazole | 2-Ethoxyimidazole |
| Primary Tautomer | Enol-like: Exists largely as the ethoxy-imidazole.[1] | Keto-like: Tautomerizes rapidly to 2-imidazolinone .[1] |
| Melting Point | ~100–120 °C (Isolable solid) | N/A for ether form ; Tautomer melts >250 °C (dec.) |
| Stability | Stable under standard conditions. | Unstable; prone to hydrolysis or rearrangement. |
| Electronic Character | Electron-rich aromatic system.[1] | Guanidine-like (ether) vs. Urea-like (ketone).[1] |
| Common Application | Precursor for histamine analogs, purine synthesis. | Ligand in MOFs (e.g., IFP-9), where metal binding "locks" the ethoxy form. |
Data Interpretation[1][3][4]
-
4-Ethoxyimidazole: The ethoxy group at the C4 position does not disrupt the aromatic sextet significantly.[1] The molecule retains its heteroaromatic character, leading to typical imidazole melting behavior driven by N-H···N hydrogen bonding.
-
2-Ethoxyimidazole: The C2 position is flanked by two nitrogen atoms.[1] An oxygen at this position creates a guanidine-like electronic environment.[1] The thermodynamic drive to form the strong C=O bond (urea motif) forces the equilibrium toward the 2-imidazolinone, rendering the "2-ethoxy" form transient in free solution.[1]
Structural & Tautomeric Logic (Expert Insight)
To understand the melting point discrepancy, one must analyze the tautomeric equilibria.
The C2 Instability (Guanidine vs. Urea)
At the C2 position, the ethoxy group is susceptible to nucleophilic attack or proton transfer. The resonance energy of the imidazole ring is often insufficient to prevent the rearrangement to the cyclic urea (imidazolinone), which is thermodynamically favored due to the stability of the amide-like resonance.
The C4 Stability
At the C4 position, the ethoxy group acts as a standard electron-donating substituent.[1] The tautomerism is restricted to the N1-H
Visualization of Tautomeric Pathways
The following diagram illustrates the stability divergence between the two isomers.
Figure 1: Tautomeric pathways showing the thermodynamic sink of the 2-isomer vs. the stability of the 4-isomer.[1]
Experimental Protocols
Protocol A: Synthesis & Handling of 4-Ethoxyimidazole
Since 4-ethoxyimidazole is stable, it can be synthesized via cyclization or substitution methods.[1]
-
Starting Material: 4-Nitroimidazole or 4-Haloimidazole.[1]
-
Reaction: Nucleophilic aromatic substitution (SnAr) is difficult on electron-rich imidazoles. A preferred route involves the cyclization of
-amino-acetimidates .[1] -
Isolation:
-
Neutralize the reaction mixture to pH 7–8.
-
Extract with Ethyl Acetate (EtOAc) (3x). Avoid chlorinated solvents if product is amphoteric.
-
Crystallization: Recrystallize from minimal hot ethanol/ether.
-
Observation: Look for white to off-white needles.[1] Expected MP: 118–121 °C (analogous to 4-chloro derivatives).
-
Protocol B: Stabilizing 2-Ethoxyimidazole (MOF Synthesis)
To observe the 2-ethoxy form, it must be "locked" using metal coordination, preventing tautomerism.[1]
-
Reagents: 2-Ethoxyimidazole (generated in situ) + Zinc Nitrate Hexahydrate (
). -
Solvent: DMF/Ethanol mixture.
-
Procedure:
-
Dissolve precursors in DMF.[2]
-
Heat to 85 °C in a sealed Teflon-lined autoclave for 24 hours (Solvothermal synthesis).
-
-
Result: Formation of IFP-9 (Imidazolate Framework Potsdam) .
References
-
Kato, T., Takada, A., & Ueda, T. (1974).[5][6][7] Studies on 4-ethoxyimidazole derivatives. Chemical & Pharmaceutical Bulletin, 22(5), 984-987.[5][6]
-
Furuya, S., Omura, K., & Furukawa, Y. (1988).[5][6] Addition of 4-Ethoxyimidazoles to Dimethyl Acetylenedicarboxylate. Chemical & Pharmaceutical Bulletin, 36(5), 1669.[5][6]
-
Dey, S., et al. (2016).[8] Porous Covalent Triazine-Based Frameworks and Metal-Organic Frameworks (IFP-9). Heinrich-Heine-Universität Düsseldorf Dissertation.[1]
-
BenchChem Technical Guides. (2025).
Sources
- 1. EP3604397A1 - Method for producing carboxyl-group-containing nitrile rubber - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharm-spb.ru [pharm-spb.ru]
- 6. pharm-spb.ru [pharm-spb.ru]
- 7. researchgate.net [researchgate.net]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
Technical Guide: UV-Vis Spectral Profiling of Imidazole-2-thiol Metal Complexes
Executive Summary
Context: Imidazole-2-thiol (2-mercaptoimidazole) and its derivatives (e.g., methimazole) are critical scaffolds in bioinorganic chemistry, serving as potent ligands for transition metals (Cu, Au, Ag, Pt). These complexes are currently under intense scrutiny for their antimicrobial and anticancer properties, specifically their ability to intercalate DNA or inhibit specific metalloenzymes.
Objective: This guide provides a technical comparison of the UV-Visible spectral signatures of these complexes. It moves beyond basic characterization to demonstrate how UV-Vis data acts as a primary readout for complex stability , oxidation state verification , and DNA binding affinity .
Part 1: Ligand Chemistry & Coordination Logic
To interpret the spectra, one must first understand the ligand's behavior. Imidazole-2-thiol exists in a tautomeric equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms.
-
Thione Form (Major in solution): Coordinates via Sulfur (monodentate) or Sulfur/Nitrogen (bridging).
-
Thiolate Form (Deprotonated): Forms strong
-bonds with soft metals (Au, Ag).
Visualization: Tautomerism & Coordination
Caption: Tautomeric equilibrium determines coordination mode and subsequent spectral features (LMCT vs. d-d transitions).
Part 2: Comparative Spectral Analysis
The UV-Vis profile serves as a fingerprint for the metal's oxidation state and the coordination geometry.
Table 1: Comparative Spectral Data
| Species | Assignment | Key Insight | ||
| Ligand (Free) | 258, 280 (sh) | ~12,000 | Baseline for complexation shifts. | |
| Cu(II)-Methimazole | 340–450 | ~2,000 | LMCT ( | Intense band masking weaker d-d transitions. |
| Cu(II)-Methimazole | 550–800 | < 200 | d-d transition | Broad, weak band indicating distorted octahedral/square planar geometry. |
| Au(I)-Thiolate | < 300 | High | LMCT | Diagnostic: Disappearance of Au(III) peak at 330 nm confirms reduction to Au(I). |
| Ag(I)-Complex | ~260–270 | High | Ligand-centered | Minimal shift; often colorless unless aggregated (plasmonic precursors). |
Technical Deep Dive
-
The "Blue Shift" in Gold Complexes: When synthesizing Gold(I) complexes from
, the starting material (Au(III)) exhibits a distinct LMCT band at 330 nm . Upon coordination with imidazole-2-thiol, this peak disappears , replaced by higher energy bands (<300 nm). This "spectral silence" in the visible region is the primary quality control check for successful reduction and coordination. -
The "Red Shift" in Copper Complexes: Unlike Gold(I) (
, colorless), Copper(II) ( ) complexes display distinct colors (green/brown) due to the S Cu charge transfer band at ~400 nm. This band is highly sensitive to solvent polarity (solvatochromism), making it a useful probe for binding environments.
Part 3: Performance Metrics (Bio-Application)
In drug development, "performance" equates to stability and binding affinity . UV-Vis is the standard method for quantifying these.
DNA Binding Affinity ( )
Imidazole-2-thiol complexes interact with DNA primarily via intercalation or groove binding . This interaction perturbs the ligand's electronic structure, leading to:
-
Hypochromism: Decrease in peak intensity.
-
Bathochromic Shift (Red Shift): Peak moves to longer wavelengths.
Benchmark Data:
-
Methimazole-Cu(II) Complex:
(Groove Binding). -
Planar Phenanthroline Derivatives:
(Intercalation). -
Interpretation: The lower
of the imidazole-thiol complex suggests a reversible, less toxic interaction profile compared to strong intercalators like Ethidium Bromide.
Stability Profiling
A self-validating protocol involves monitoring the
-
Stable:
and . -
Unstable: Appearance of a new band (e.g., ~520 nm indicating Au nanoparticle formation/decomposition).
Part 4: Experimental Protocols
Protocol A: Synthesis of [Au(Im-S)2]Cl (Gold(I) Complex)
This protocol utilizes the reducing power of the thione ligand itself to convert Au(III) to Au(I).
-
Preparation: Dissolve
(1 mmol) in 10 mL acetonitrile. -
Ligand Addition: Dissolve Imidazole-2-thiol (3 mmol, 3 eq) in 10 mL ethanol.
-
Reaction: Dropwise add the ligand solution to the gold solution under stirring.
-
Observation: The yellow Au(III) solution will turn orange, then colorless (or pale white precipitate) as Au(I) forms.
-
-
Isolation: Filter the white precipitate, wash with cold ethanol/ether, and dry under vacuum.
Protocol B: Determination of DNA Binding Constant ( )
Required Equipment: Double-beam UV-Vis Spectrophotometer.
-
Baseline: Prepare a
solution of the Metal Complex in Tris-HCl buffer (pH 7.2). Record spectrum (200–600 nm). -
Titration: Add aliquots of CT-DNA (
) to both the sample and reference cuvettes (to subtract DNA absorbance). -
Data Analysis: Plot
vs .- : Apparent extinction coefficient.
- : Extinction coefficient of free complex.
-
Result: The slope/intercept ratio gives
.
Visualization: DNA Binding Workflow
Caption: Step-by-step workflow for determining the intrinsic binding constant (Kb) using UV-Vis titration.
References
-
Urquiza, N. M., et al. (2010). Copper(II) complexes of methimazole, an anti Grave's disease drug. Synthesis, characterization and its potential biological behavior as alkaline phosphatase inhibitor. BioMetals, 23(2), 255-264. Link
- Lobana, T. S., et al. (2008). Bonding and structure trends of thiosemicarbazone derivatives of metals—An overview. Coordination Chemistry Reviews, 253(7-8), 977-1055.
- Al-Saif, F. A., & Refat, M. S. (2012). Synthesis, spectroscopic, thermal and antimicrobial studies of some transition metal complexes with 2-mercaptobenzimidazole. Journal of Molecular Structure, 1011, 17-25.
-
Negi, A., et al. (2025). Spectral, electrochemical, and molecular docking evaluation of the interaction of the anti-hyperthyroid drug methimazole with DNA. ResearchGate.[1] Link
-
Hester, C. A., et al. (1997).[2] Synthesis and structure of silver(I) complexes of 2,2'-biimidazole. Inorganic Chemistry. (Foundational work for Ag-imidazole protocols).
Sources
Comparative Guide: Antioxidant Activity of Imidazole-2-Thiol Derivatives
[1]
Executive Summary: The Sulfur-Nitrogen Synergism
The imidazole-2-thiol (2-mercaptoimidazole) scaffold represents a unique pharmacophore in medicinal chemistry, distinguished by its ability to exist in a dynamic thione-thiol tautomeric equilibrium. Unlike simple phenolic antioxidants that rely solely on hydroxyl proton donation, imidazole-2-thiols leverage a sulfur-nitrogen synergism . The electron-rich imidazole ring stabilizes radical intermediates, while the sulfur moiety acts as a potent nucleophile and hydrogen atom donor.
This guide provides a technical comparison of various imidazole-2-thiol derivatives, analyzing their structure-activity relationships (SAR), radical scavenging efficiency (DPPH/ABTS), and mechanistic advantages over standard antioxidants like BHT and Ascorbic Acid.
Chemical Landscape & Derivative Classes
To objectively compare performance, we categorize these derivatives into three distinct structural classes based on substitution patterns that modulate electron density and lipophilicity.
Class A: The Natural Standard (Ergothioneine & Analogs)
-
Core Structure: 2-mercaptohistidine betaine.
-
Key Feature: High specificity for the OCTN1 transporter; evolutionary adaptation for mitochondrial protection.
-
Mechanism: Predominantly exists in the thione form at physiological pH, resisting auto-oxidation while effectively scavenging hydroxyl radicals.
Class B: 4,5-Diaryl Imidazole-2-Thiols
-
Core Structure: Phenyl or substituted phenyl rings at C4 and C5 positions.
-
Key Feature: Enhanced lipophilicity allowing membrane penetration; conjugation extends the pi-system, stabilizing the resultant radical cation.
-
Optimization: Electron-donating groups (e.g., -CH3, -OCH3) on the phenyl rings significantly lower IC50 values.
Class C: Hybrid Thiocarbohydrazones
-
Core Structure: Imidazole-2-thiol core linked to a hydrazone moiety.
-
Key Feature: Dual-action mechanism. The hydrazone group provides an additional site for radical attack, often resulting in "super-scavenging" capabilities superior to BHT.
Structure-Activity Relationship (SAR) Analysis
The antioxidant potency of imidazole-2-thiols is governed by the stability of the sulfur radical formed after hydrogen abstraction.
| Structural Modification | Effect on Antioxidant Activity | Mechanistic Rationale |
| N1-Substitution (Methyl/Phenyl) | Decreases Activity | Steric hindrance at the N1 position can disrupt the planarity required for resonance stabilization. N-H is often crucial for H-bonding networks that facilitate proton transfer. |
| C4/C5 Electron Donating Groups (EDG) | Increases Activity | Groups like p-methoxy or p-methyl increase electron density in the imidazole ring, stabilizing the radical cation intermediate via resonance. |
| C4/C5 Electron Withdrawing Groups (EWG) | Decreases Activity | Strong EWGs (e.g., -NO2, -F) destabilize the radical intermediate, making the S-H bond harder to break homolytically. |
| Thione-Thiol Tautomerism | Critical Driver | The thione form (C=S) is generally more stable and resistant to auto-oxidation, but the thiol form (C-SH) is the active H-donor. Substituents that favor the thiol tautomer often enhance immediate scavenging rates. |
Mechanism of Action: Radical Scavenging Pathway
The following diagram illustrates the primary mechanism where the imidazole-2-thiol acts via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), stabilized by the resonance of the N-C-S system.
Figure 1: Mechanistic pathway of radical scavenging by imidazole-2-thiols, highlighting the critical tautomeric shift and resonance stabilization.
Comparative Performance Data
The data below synthesizes experimental results from multiple comparative studies, specifically focusing on the DPPH radical scavenging assay.
Experimental Conditions: Methanolic solution, 30 min incubation, measured at 517 nm.
| Compound Class | Derivative Example | IC50 (µM) | Relative Potency (vs BHT) | Notes |
| Standard | BHT (Butylated hydroxytoluene) | 128.8 ± 2.1 | 1.0x (Baseline) | Standard synthetic antioxidant. |
| Standard | Ascorbic Acid (Vitamin C) | 28.5 ± 1.2 | 4.5x | Highly potent, but unstable in solution. |
| Class A | Ergothioneine | ~35.0 | 3.7x | Exceptional cellular retention; moderate in vitro DPPH activity. |
| Class B | 4,5-diphenyl-1H-imidazole-2-thiol | 65.4 ± 3.1 | 2.0x | Lipophilicity aids in lipid peroxidation assays. |
| Class C | Hybrid Thiocarbohydrazone (Cmpd 10) | 24.2 ± 0.1 | 5.3x | Superior Activity. The hydrazone tail provides secondary scavenging sites. |
| Class B (Mod) | 4-(p-fluorophenyl) derivative | >200 | <0.5x | Fluorine withdraws electrons, reducing H-donating capacity. |
Data Interpretation: The Class C Hybrid derivatives outperform even Ascorbic Acid in this specific assay. This is attributed to the molecule having multiple sites for radical attack (the thiol group AND the hydrazone nitrogen), effectively doubling its scavenging capacity per mole.
Experimental Protocol: Validated DPPH Assay
For Researchers: This protocol is standardized to ensure reproducibility when testing imidazole derivatives.
Reagents
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol. (Prepare fresh; shield from light).
-
Sample Stock: 1 mg/mL of imidazole derivative in DMSO or Methanol (depending on solubility).
-
Standard: Ascorbic Acid (freshly prepared).
Workflow Diagram
Figure 2: Step-by-step workflow for the comparative DPPH radical scavenging assay.
Calculation Validation
To ensure data integrity, calculate the IC50 (concentration inhibiting 50% of radicals) using a non-linear regression curve (log-concentration vs. % inhibition).
-
Self-Check: The Absorbance of the Control (DPPH + Solvent) must be between 0.6 and 0.8 for the assay to be linear. If
, dilute the DPPH stock.
Conclusion & Recommendation
For drug development applications requiring high potency and stability:
-
Primary Candidate: Class C (Hybrid Thiocarbohydrazones) . These derivatives exhibit IC50 values (24.2 µM) superior to standard BHT and comparable to Ascorbic Acid, with added structural stability.
-
Secondary Candidate: Class B (4,5-Diaryl derivatives) with electron-donating methoxy groups. These are recommended for lipid-based formulations due to their enhanced lipophilicity.
Critical Constraint: Avoid strong electron-withdrawing substituents (F, NO2) on the phenyl rings, as they drastically reduce the radical scavenging efficiency of the thiol moiety.
References
-
Antioxidant properties of 2-imidazolones and 2-imidazolthiones. Biochemical Pharmacology. [Link]
-
Estimation of In-Vitro Free Radical Scavenging and Cytotoxic Activities of Thiocarbohydrazones Derivatives. arXiv. [Link]
-
Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science. [Link]
-
Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds. International Journal of Molecular Sciences. [Link]
-
Antioxidant potential and antimicrobial screening of some novel imidazole derivatives. Journal of Biological & Scientific Opinion. [Link]
Comparative Guide: Purity Validation of C11H12N2OS (Levamisole) Derivatives
Executive Summary
Target Analyte: C11H12N2OS (Imidazothiazole scaffold, specifically Levamisole/Tetramisole and derivatives). Context: In medicinal chemistry, C11H12N2OS derivatives are critical anthelmintic and immunomodulating agents. However, their sulfur-containing heterocycle and basic nitrogen make them prone to hygroscopicity and oxidation, complicating purity validation.
This guide objectively compares the industry "Gold Standard"—Combustion Elemental Analysis (EA) —against modern orthogonal alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS confirms identity, this guide argues that EA or qNMR remains mandatory for establishing bulk purity required for biological assays, adhering to the standard Journal of Medicinal Chemistry requirement of
Theoretical Calculations & The "Salt" Factor
Before selecting an analytical method, accurate theoretical baselines are essential. Researchers often fail EA requirements not because of impurities, but because they calculate for the free base while analyzing a salt or hydrate.
A. The Free Base (C11H12N2OS)
-
Molecular Weight: 220.29 g/mol
-
Application: Used in initial organic synthesis steps or lipophilic formulations.
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 11 | 12.011 | 132.12 | 59.97% |
| Hydrogen (H) | 12 | 1.008 | 12.10 | 5.49% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 12.72% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 14.55% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 7.26% |
B. The Hydrochloride Salt (C11H12N2OS · HCl)
-
Molecular Weight: 256.75 g/mol
-
Application: The standard pharmaceutical form (Levamisole HCl) due to water solubility.
-
Critical Note: The presence of HCl significantly dilutes the carbon percentage.
| Element | Theoretical % (HCl Salt) |
| Carbon (C) | 51.46% |
| Hydrogen (H) | 5.10% |
| Nitrogen (N) | 10.91% |
| Sulfur (S) | 12.49% |
Expert Insight: A common error is obtaining a result of C: 51.5% and failing it against the free base theory (59.9%). Always confirm the salt form (stoichiometry) via Ion Chromatography or gravimetric silver nitrate titration before EA.
Comparative Analysis of Validation Methods
Method A: Combustion Analysis (CHNS) - The Gold Standard
Principle: Flash combustion at >1000°C converts the sample into gases (
-
Pros:
-
Bulk Purity: Proves the sample is pure by mass, detecting non-chromatophore impurities (inorganic salts, silica, water) that UV-HPLC misses.
-
Regulatory Acceptance: Required for FDA submissions and top-tier journals (J. Med. Chem, J. Org. Chem).
-
-
Cons:
-
Sulfur Interference: S converts to
and trace . can poison standard traps. Requires specific columns (WO3/Copper). -
Sample Destruction: Requires 2–5 mg of compound.
-
The "0.4% Trap": Requires extreme dryness. 1% retained water causes a failure.
-
Method B: Quantitative NMR (qNMR) - The Modern Orthogonal
Principle: Integration of analyte signals against a certified internal standard (e.g., Maleic acid, TCNB) added in a precise mass ratio.
-
Pros:
-
Non-Destructive: Sample can be recovered.
-
Specific: Distinguishes between structural isomers (which EA cannot).
-
Solvent Quantification: Simultaneously calculates residual solvent/water content.
-
-
Cons:
-
Setup Complexity: Requires high-precision weighing (microbalance) and long relaxation delays (
). -
Sensitivity: Lower than MS; requires >10 mg for good S/N ratio.
-
Method C: HRMS (LC-MS) - The Identity Checker
Principle: Ionization of molecules to measure exact mass (
-
Pros:
-
Sensitivity: Works with nanograms.[2]
-
Speed: High throughput.
-
-
Cons:
-
Not Quantitative for Purity: Ionization efficiency varies. A 90% pure sample might look 99% pure if the impurity doesn't ionize well.
-
Isomer Blind: Cannot distinguish spatial isomers of C11H12N2OS without chiral chromatography.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct validation path for Levamisole derivatives.
Figure 1: Decision matrix for purity validation. Note that "Drying" is the critical failure point for hygroscopic amine salts.
Experimental Protocol: Reliable CHNS Analysis for Sulfur Heterocycles
Handling C11H12N2OS requires specific instrument parameters to prevent sulfur "carryover" and ensure complete combustion.
Step 1: Sample Preparation (The Anti-Hygroscopic Protocol)
Levamisole derivatives are often hygroscopic HCl salts.
-
Vessel: Use a vacuum drying pistol with
desiccant. -
Conditions: Heat to 60°C under high vacuum (<1 mbar) for 24 hours.
-
Handling: Transfer dried sample into a glovebox or handle rapidly. Weigh 2.0–3.0 mg into a Tin (Sn) capsule.
-
Why Tin? Tin undergoes an exothermic reaction with oxygen (
), raising the local temperature to ~1800°C, ensuring flash combustion of the refractory sulfur rings.
-
Step 2: Instrument Configuration (Sulfur Specifics)
Standard CHN settings often fail for Sulfur.
-
Catalyst: Use Tungsten (VI) Oxide (
) or Vanadium Pentoxide ( ) in the combustion tube. -
Reduction Tube: High-purity Copper wires at 600°C.[5]
-
Function: Converts nitrous oxides to
and traps excess . -
Sulfur Note: Ensure the copper is not "exhausted" (blackened). Exhausted copper cannot reduce
to effectively, leading to low Sulfur recovery.
-
Step 3: The Combustion Workflow Visualization
Figure 2: The CHNS flow path.[1] Note the Reduction step is critical for converting SO3 (which damages detectors) back to SO2 for measurement.
Data Interpretation: The Rule
The American Chemical Society (ACS) and most reputable journals require elemental analysis to be within 0.4% absolute of the theoretical value.
Example: Analysis of a Levamisole Derivative (C11H12N2OS)
| Element | Theory (%) | Found (%) | Deviation | Status |
| C | 59.97 | 59.85 | -0.12 | Pass |
| H | 5.49 | 5.65 | +0.16 | Pass |
| N | 12.72 | 12.50 | -0.22 | Pass |
| S | 14.55 | 14.10 | -0.45 | Fail |
Troubleshooting the "Sulfur Fail": If Carbon and Nitrogen pass but Sulfur is low (as seen above), it usually indicates:
-
Adsorption:
adsorbed on soot particles in the reactor. -
Trap Saturation: The water trap (magnesium perchlorate) may be retaining some
. -
Solution: Run a "Sulfur Primer" (a high-sulfur standard like Sulfanilamide) before the sample to saturate active sites in the system.
References
-
American Chemical Society. (2022).[6] An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Analytical Methods Committee. [Link]
-
Tong, L., et al. (2011).[2] A sensitive LC-MS/MS method for determination of levamisole in human plasma. Journal of Chromatography B. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elemental analysis under scrutiny again as competition raises accuracy questions | News | Chemistry World [chemistryworld.com]
- 5. rsc.org [rsc.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Validating purity of imidazole-2-thiols using thin-layer chromatography (TLC)
Validating the Purity of Imidazole-2-Thiols: A Comparative Guide to TLC, HPTLC, and HPLC Methodologies
As a Senior Application Scientist, I frequently encounter challenges in validating the purity of highly reactive pharmacophores. Imidazole-2-thiols—most notably methimazole (1-methyl-1H-imidazole-2-thiol) and its prodrug carbimazole—are critical active pharmaceutical ingredients (APIs) primarily used as antithyroid agents. Validating the purity of these compounds is paramount, as oxidative and hydrolytic degradation can significantly impact therapeutic efficacy and safety (1)[1].
While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for quantification, High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, highly parallel, and cost-effective alternative for purity validation and stability-indicating assays (2)[2]. This guide objectively compares these methodologies and provides a self-validating experimental framework for your laboratory.
Causality in Chromatographic Behavior: The Thione-Thiol Tautomerism
Understanding the analyte's physicochemical properties is the foundational step in method development. Imidazole-2-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In polar protic environments, the thione form dominates, leading to strong hydrogen-bonding capabilities.
The Causality of Solvent Selection: When utilizing Normal Phase TLC (NP-TLC) on bare silica, the strong interaction between the thione/thiol group and acidic silanol groups on the plate often causes severe peak tailing. To mitigate this, basic modifiers like ammonia (e.g., Chloroform/Methanol/Ammonia 80:20:3) are frequently employed to neutralize silanols, ensuring sharp, symmetrical bands (3)[3]. Alternatively, highly optimized non-aqueous systems, such as cyclohexane-ethanol (9:1, v/v), have proven highly effective for separating methimazole from carbimazole without requiring basic modifiers, relying instead on precise polarity tuning (1)[1].
Comparative Analysis: NP-HPTLC vs. RP-HPTLC vs. HPLC
To objectively evaluate the best approach for purity validation, we must compare Normal Phase HPTLC (NP-HPTLC), Reversed-Phase HPTLC (RP-HPTLC), and HPLC based on validated experimental data.
Table 1: Performance Comparison of Chromatographic Methods for Carbimazole/Methimazole Purity Validation
| Parameter | NP-HPTLC[2] | RP-HPTLC[2] | HPLC (CN Column)[1] |
| Stationary Phase | Silica gel 60 F254 | C18 Modified Silica F254 | Zorbax Eclipse Plus CN |
| Mobile Phase | Cyclohexane:Ethanol (9:1) | Methanol:Water (Gradient) | Acetonitrile:0.05 M KH2PO4 (20:80) |
| Linearity Range | 400 – 2400 ng/band | 400 – 2400 ng/band | 0.5% – 100% of nominal conc. |
| LOD (Limit of Detection) | 20.83 ng | 27.30 ng | < 0.5% impurity level |
| LOQ (Limit of Quantitation) | 63.12 ng | 82.74 ng | N/A |
| Recovery (Accuracy) | 98.0% - 101.0% | 99.0% - 100.0% | 100.12% |
| Throughput | High (Parallel processing) | High (Parallel processing) | Low (Sequential injection) |
Expert Insight: While HPLC provides superior sensitivity for trace impurities (down to 0.5%) (4)[4], HPTLC methods offer exceptional recovery and the unique advantage of parallel sample processing. RP-HPTLC demonstrates slightly tighter recovery variances (99-100%) compared to NP-HPTLC, likely due to the elimination of silanol-driven secondary interactions (2)[2].
Self-Validating Experimental Protocol: HPTLC Purity Assay
A robust analytical protocol must be self-validating. The following workflow incorporates System Suitability Testing (SST) and in-situ peak purity checks to guarantee data integrity without requiring secondary orthogonal testing.
Step 1: Plate Preparation and Sample Application
-
Utilize pre-coated aluminum plates with a 250 μm layer of Silica gel 60 F254 (for NP) or C18 F254 (for RP) (2)[2].
-
Pre-wash plates with methanol and activate at 110°C for 20 minutes to ensure reproducible hydration states.
-
Apply samples (400–2400 ng/band) using an automated TLC sampler as 6 mm bands. Causality: Band application, as opposed to spot application, ensures uniform sample distribution, minimizing diffusion and maximizing resolution.
Step 2: Chromatographic Development
-
Saturate a twin-trough chamber with the optimized mobile phase (e.g., Cyclohexane:Ethanol 9:1 v/v) for 20 minutes (1)[1]. Causality: Chamber saturation prevents the "edge effect" and ensures uniform solvent velocity, which is critical for reproducible Rf values.
-
Develop the plate to a migration distance of exactly 80 mm.
-
Dry the plate thoroughly under a stream of cold air to halt diffusion and remove solvent residues that could interfere with UV detection.
Step 3: Densitometric Detection and Peak Purity Validation (The Self-Validating Step)
-
Scan the plate using a TLC Scanner in absorbance mode at 225 nm (the optimal wavelength for the imidazole-2-thiol chromophore) (1)[1].
-
Self-Validation: Assess peak purity by overlaying the UV spectra acquired at three distinct points of the band: the peak start (S), peak apex (M), and peak end (E).
-
Calculate the correlation coefficients. A pure methimazole band will yield
and (2)[2]. Any deviation indicates the co-elution of oxidative or hydrolytic degradation products.
Step-by-step self-validating workflow for HPTLC purity analysis of imidazole-2-thiols.
Advanced Detection Techniques: Derivatization Strategies
If direct UV densitometry lacks the required sensitivity for specific matrices (e.g., biological extracts or urine), post-chromatographic derivatization is employed. Imidazole-2-thiols react specifically with iodine-azide or 2,6-dichloroquinone chlorimide to form highly visible, quantifiable complexes (5)[5]. Additionally, in complex matrices, derivatization with 2-chloro-1-methylquinolinium tetrafluoroborate prior to reversed-phase separation can drastically enhance detection limits (4)[4].
Logical decision tree for selecting the appropriate detection strategy for imidazole-2-thiols.
Conclusion
For the routine purity validation of imidazole-2-thiols, HPTLC provides a robust, high-throughput alternative to HPLC. By understanding the tautomeric nature of the analyte and employing self-validating spectral checks (S, M, E comparisons), researchers can ensure absolute confidence in their stability-indicating assays. While NP-HPTLC with non-aqueous solvents (cyclohexane:ethanol) is highly effective for standard pharmaceutical formulations, RP-HPTLC offers slight advantages in recovery precision and is highly recommended for complex matrices.
References
- Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole. PubMed.
- HPTLC and RP-HPTLC Method Development and Validation for the Estimation of Carbimazole in Bulk and Marketed Formul
- Chromatographic Methods Development, Validation and Degradation Characterization of the Anti-Thyroid Drug Carbimazole.
- Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites. PMC.
- Methimazole.
Sources
- 1. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol proper disposal procedures
Standard Operating Procedure: Disposal and Decontamination of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol
As drug development professionals and analytical chemists, handling substituted imidazole-2-thiols requires a rigorous, causality-driven approach to laboratory safety. 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol presents a dual-hazard profile: a highly reactive, malodorous mercaptan (-SH) group and an environmentally persistent, basic imidazole core.
This guide provides a self-validating, step-by-step operational plan for the oxidative quenching and logistical disposal of this compound, ensuring zero environmental release and maintaining optimal laboratory air quality.
Risk Assessment & The Causality of Hazards
To safely dispose of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol, one must understand the chemical behavior of its functional groups:
-
The Thiol (-SH) Group: Mercaptans are detectable by the human olfactory system at parts-per-billion (ppb) levels. Direct disposal of unquenched thiols into standard organic waste carboys will inevitably contaminate the laboratory environment and pose severe inhalation risks[1].
-
The Imidazole Ring: The nitrogen-rich imidazole core is inherently basic (pH ~10.5 in aqueous solution) and exhibits aquatic toxicity[2]. It cannot be flushed into municipal wastewater and must be routed to a licensed professional waste disposal service[2].
The Chemical Solution (Oxidation): The primary objective during disposal is the irreversible conversion of the volatile mercaptan into a highly water-soluble, odorless sulfonic acid sodium salt. This is achieved using a stoichiometric excess of sodium hypochlorite (bleach)[1].
Quantitative Waste Management Parameters
The following table summarizes the critical operational parameters required for the safe handling and disposal of this compound.
| Property / Parameter | Value / Specification | Operational Implication (Causality) |
| Quenching Agent | 5-10% NaOCl (Bleach) | Stoichiometric excess required to fully oxidize the thiol and prevent reversible disulfide formation. |
| Target pH Range | 9.0 - 11.0 (Basic) | Critical: Prevents the generation of toxic Cl₂ gas, which occurs if hypochlorite mixes with acids. |
| Reaction Exothermicity | Moderate (ΔH < 0) | Mandates dropwise addition of concentrated residues to prevent rapid boiling and aerosolization. |
| Glassware Soak Time | 12 - 14 Hours | Ensures complete degradation of trace thiol residues trapped in the micro-fissures of glassware. |
Step-by-Step Disposal Workflows
Every protocol below is designed as a self-validating system , meaning the success of the procedure can be confirmed through observable physical or chemical changes during the workflow.
Phase 1: Preparation of the Oxidative Quench Bath
-
In a certified, continuously running chemical fume hood, prepare a quenching bath using a 1:1 volumetric ratio of commercial bleach (5-10% sodium hypochlorite) and deionized water[3].
-
Utilize a high-density polyethylene (HDPE) secondary container (e.g., a heavy-duty plastic bucket).
-
Ensure the liquid level remains at least four inches below the brim to accommodate volume displacement when submerging contaminated glassware[3].
Phase 2: Active Quenching (Chemical Transformation)
-
Addition: Slowly introduce the 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol residues (whether neat liquid, solid, or in solution) into the stirring bleach bath. Perform this dropwise for concentrated amounts to manage the exothermic oxidation reaction.
-
Validation Checkpoint 1 (Visual/Thermal): Observe the solution. A mild exotherm and transient effervescence indicate active oxidation. The reaction is self-validating; once the exotherm subsides and the solution returns to ambient temperature, the primary conversion to the sulfonate salt is complete.
-
Validation Checkpoint 2 (Olfactory): The distinct, pungent odor of the thiol will be entirely neutralized, replaced by a faint, residual chlorine scent[1].
Phase 3: Decontamination of Glassware and Consumables
-
Glassware: Submerge all reaction flasks, syringes, watch glasses, and spatulas directly into the bleach bath. Allow them to soak overnight (~14 hours)[3]. Causality: Extended soaking allows the hypochlorite to penetrate and degrade trace thiol molecules that cause lingering "ghost odors" in the laboratory.
-
Solid Consumables: Do not place gloves, paper towels, or rubber septa in the bleach bath. Segregate these items into a double-bagged, sealed solid hazardous waste container[3].
Phase 4: Consolidation and EHS Hand-off
-
pH Verification: Test the quenched aqueous solution using pH paper. It must remain basic (pH > 9).
-
Hazard Warning: Never mix this quenched stream with acidic waste or ammonia. Combining hypochlorite with ammonia can result in the formation of explosive nitrogen trichloride or toxic hydrazine[4].
-
Transfer: Decant the odorless, basic aqueous waste into a designated, clearly labeled "Aqueous Basic Hazardous Waste" carboy.
-
Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) office or a licensed professional waste disposal service for final incineration[2].
Mandatory Visualization: Disposal Workflow
Workflow for the oxidative quenching and segregated disposal of imidazole-2-thiol derivatives.
References
-
"Reagents & Solvents: How to Work with Thiols." Department of Chemistry, University of Rochester. Available at:[Link]
-
"Organic Syntheses Procedure: Asymmetric Synthesis of Amines." Organic Syntheses, Inc. Available at:[Link]
-
"Imidazole | C3H4N2 | CID 795." PubChem, National Institutes of Health. Available at:[Link]
Sources
Personal protective equipment for handling 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol
Executive Summary & Hazard Identification
1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. While specific Safety Data Sheets (SDS) for this exact ethoxy-derivative are rare in public databases, its structural class—N-substituted imidazole-2-thiols/thiones —presents a well-documented hazard profile.
This guide utilizes a Class-Based Hazard Assessment (CBHA) , extrapolating data from homologous compounds such as 1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) and Methimazole (CAS 60-56-0).
Core Hazard Classification (GHS Proxy)
| Hazard Category | Classification | Signal Word | H-Statement Logic |
| Skin Corrosion/Irritation | Category 1C or 2 | DANGER | Imidazole-2-thiols are often corrosive or severe irritants to mucous membranes and skin. |
| Eye Damage | Category 1 | DANGER | Risk of irreversible corneal damage upon contact. |
| Acute Toxicity (Oral) | Category 4 | Warning | Harmful if swallowed (LD50 est. 500–2000 mg/kg). |
| Reproductive Toxicity | Category 1B/2 | Warning | Structurally similar to Methimazole (thyroid/teratogen risks). |
| Sensitization | Skin Sens. 1 | Warning | Thiols are known sensitizers; potential for allergic dermatitis. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, adjusting to the specific operation being performed. The following matrix defines the Minimum Acceptable Protection (MAP) .
PPE Selection Table
| Operational Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Solids Handling (Weighing < 1g) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Safety Glasses with side shields | Fume Hood or N95 if outside hood | Lab Coat (Cotton/Poly) |
| Synthesis/Reaction (Dissolved in solvent) | Laminate / Barrier (e.g., Silver Shield®) if using DCM/DMF | Chemical Goggles (Indirect Vent) | Fume Hood (Sash at 18") | Lab Coat + Chemical Apron |
| Spill Cleanup (Solid or Liquid) | Double Nitrile (Min 8 mil total thickness) | Full Face Shield over Goggles | P100 / OV Cartridge Half-mask respirator | Tyvek® Coverall |
Technical Rationale for PPE Choices[3][4][5][6][7]
-
Glove Permeation: Thiols can permeate standard latex rapidly. Nitrile provides adequate splash protection for the solid. However, if the compound is dissolved in Dichloromethane (DCM) or DMF , nitrile degrades quickly. In these cases, a Silver Shield (laminate) underglove is mandatory [1].
-
Ocular Safety: The imidazole ring's basicity combined with the thiol group creates a corrosive potential. Standard safety glasses are insufficient for liquid handling where splashes could cause permanent eye damage [2].
Operational Handling Protocols
Weighing & Transfer (Solid State)
-
Engineering Control: Use a static-free balance enclosure inside a chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar, as imidazole powders can be electrostatic and "fly," increasing inhalation risk.
-
Technique:
-
Tare the receiving vessel (closed vial) before opening the chemical container.
-
Transfer using a disposable spatula.
-
Wipe the spatula with a bleach-dampened Kimwipe immediately after use to oxidize the thiol (odor control).
-
Reaction Setup & Monitoring
-
Atmosphere: Run reactions under Nitrogen or Argon. Thiols oxidize to disulfides in air, which may alter stoichiometry and safety profiles.
-
Temperature Control: If heating >50°C, ensure a reflux condenser is active to prevent volatilization of the thiol component (stench management).
Decontamination & Odor Control
Thiols have a low odor threshold (stench).
-
Quenching Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Bleach oxidizes the thiol (-SH) to a sulfonate (-SO3H), which is odorless and water-soluble.
-
Reaction:
-
-
Protocol: Soak all contaminated glassware and spatulas in the bleach bath for 30 minutes before standard washing.
Emergency Response & Decision Logic
Workflow: Exposure Response
The following diagram outlines the immediate decision logic for accidental exposure.
Figure 1: Immediate response workflow for exposure incidents involving imidazole-thiols.
Disposal & Waste Management
Do not dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects (H410 proxy).[1]
-
Solid Waste: Collect in a dedicated container labeled "Toxic Solids - Sulfur Organic."
-
Liquid Waste:
-
Quenched: If treated with bleach, check pH (neutralize to pH 7) and dispose of as aqueous waste.
-
Unquenched: Dispose of as "Halogenated/Non-Halogenated Solvent Waste" depending on the carrier solvent. Label clearly with "Contains Thiols - Stench Hazard."
-
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Imidazole (CAS 288-32-4). Retrieved from
-
PubChem. (2025). Compound Summary: 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol.[3] National Library of Medicine. Retrieved from
-
NIST Chemistry WebBook. (2025). 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- (Methimazole).[4][5] Retrieved from [4]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Eye and Face Protection. Retrieved from
Sources
- 1. download.basf.com [download.basf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S | CID 4961772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- [webbook.nist.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
